molecular formula C5H9ClFNO B13907190 4-Fluoropiperidin-2-one;hydrochloride

4-Fluoropiperidin-2-one;hydrochloride

Cat. No.: B13907190
M. Wt: 153.58 g/mol
InChI Key: AJNYUVBXMHXGBQ-UHFFFAOYSA-N
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Description

4-Fluoropiperidin-2-one;hydrochloride is a useful research compound. Its molecular formula is C5H9ClFNO and its molecular weight is 153.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H9ClFNO

Molecular Weight

153.58 g/mol

IUPAC Name

4-fluoropiperidin-2-one;hydrochloride

InChI

InChI=1S/C5H8FNO.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3H2,(H,7,8);1H

InChI Key

AJNYUVBXMHXGBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1F.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Fluoropiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and characterization of 4-Fluoropiperidin-2-one hydrochloride Content Type: Technical Guide / Whitepaper[1]

Executive Summary

4-Fluoropiperidin-2-one hydrochloride (CAS: 2806209-93-6) is a high-value fluorinated heterocyclic building block used extensively in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] The introduction of the fluorine atom at the C4 position of the lactam ring modulates the pKa of the adjacent centers, enhances metabolic stability against oxidative metabolism, and induces specific conformational biases through the gauche effect.

This guide details the robust synthesis of 4-fluoropiperidin-2-one hydrochloride, focusing on the nucleophilic deoxofluorination of 4-hydroxypiperidin-2-one.[1] It addresses the specific challenges of fluorinating lactams—namely, the prevention of elimination side-products (enamides) and the handling of the hygroscopic hydrochloride salt.

Strategic Retrosynthesis & Pathway Design

The synthesis of 4-fluoropiperidin-2-one is most efficiently approached via a functional group interconversion (FGI) strategy rather than de novo ring construction.[1] The primary disconnection is the C–F bond.

Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target molecule back to commercially available precursors.

Retrosynthesis Target 4-Fluoropiperidin-2-one HCl (Target) Neutral 4-Fluoropiperidin-2-one (Neutral Lactam) Neutral->Target HCl/Dioxane (Salt Formation) Precursor 4-Hydroxypiperidin-2-one (Key Intermediate) Precursor->Neutral DAST/Deoxo-Fluor (Deoxofluorination) Start1 4-Piperidone HCl (Starting Material A) Start1->Precursor Schmidt/Beckmann (Ring Expansion) Start2 Glycine/Acrylate (Starting Material B) Start2->Precursor Reductive Aldol

Figure 1: Retrosynthetic strategy focusing on the C-F bond formation via deoxofluorination.[1]

Detailed Synthetic Protocol

The most reliable route for laboratory and kilogram-scale synthesis involves the deoxofluorination of 4-hydroxypiperidin-2-one.[1] This protocol utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]

Safety Note: DAST and Deoxo-Fluor liberate HF upon contact with moisture and can be explosive at elevated temperatures.[1] All reactions must be conducted in a fume hood behind a blast shield.

Step 1: Preparation of 4-Hydroxypiperidin-2-one

If not purchased commercially, this intermediate is prepared via the reduction of piperidine-2,4-dione or reductive cyclization.[1]

Reagents: 4-Hydroxypiperidin-2-one (1.0 equiv), DAST (1.2 equiv), Anhydrous Dichloromethane (DCM).[1]

Step 2: Nucleophilic Deoxofluorination[1][2]

This step is critical. The hydroxyl group is activated by the sulfur reagent, followed by displacement by fluoride.[2]

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 4-hydroxypiperidin-2-one (10.0 g, 86.8 mmol) and anhydrous DCM (150 mL) under nitrogen atmosphere. Cool the suspension to -78 °C.

  • Addition: Add DAST (13.8 mL, 104 mmol) dropwise via a syringe pump over 30 minutes. Control the exotherm to maintain T < -70 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 8–12 hours.

    • Mechanistic Insight: The reaction proceeds via an alkoxy-aminosulfur difluoride intermediate.[1] Warming allows the fluoride anion to displace the activated oxygen via an SN2 mechanism with inversion of configuration (if the starting material is chiral).

  • Quench: Cool the mixture to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ (100 mL). Caution: Vigorous CO₂ evolution.[1]

Step 3: Isolation and Salt Formation[1][2]

Lactams are weak bases; however, the hydrochloride salt is often preferred for stability and crystallinity during storage.

Protocol:

  • Extraction: Separate the organic layer from Step 2. Extract the aqueous layer with DCM (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo to yield the crude neutral lactam (oil or low-melting solid).

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to remove elimination byproducts (dihydro-pyridin-2-ones).

  • Salt Formation: Dissolve the purified neutral lactam (4-fluoropiperidin-2-one) in a minimum amount of anhydrous diethyl ether or ethyl acetate.[1]

  • Precipitation: Add 4M HCl in dioxane (1.1 equiv) dropwise at 0 °C. A white precipitate of 4-fluoropiperidin-2-one hydrochloride will form.

  • Filtration: Filter the solid under nitrogen (hygroscopic), wash with cold ether, and dry under high vacuum over P₂O₅.

Experimental Workflow Diagram

Workflow Reactants 4-OH-Lactam + DAST/DCM Intermed Activated Sulfur Species Reactants->Intermed -78°C to RT Quench NaHCO3 Quench (0°C) Intermed->Quench Fluoride Displacement Organic Crude Neutral Lactam Quench->Organic Extraction Purification Flash Column (SiO2) Organic->Purification Remove Enamides SaltForm HCl/Dioxane Precipitation Purification->SaltForm EtOAc/Ether Final Final Product (HCl Salt) SaltForm->Final Filtration

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Data Analysis

The identity of the compound must be validated using 1D and 2D NMR techniques. The presence of fluorine introduces characteristic splitting patterns in the proton and carbon spectra.

Expected Analytical Data
TechniqueParameterExpected Signal / ObservationInterpretation
19F NMR Chemical Shift

-175 to -185 ppm (multiplet)
Characteristic of secondary fluoride on a piperidine ring.[1]
1H NMR H-4 (Geminal)

4.8–5.1 ppm (dm, JH-F

47 Hz)
Large geminal coupling confirms F substitution.
13C NMR C-4 (Geminal)

86–90 ppm (d, JC-F

170 Hz)
Direct C-F bond confirmation.
13C NMR C-3 (Vicinal)

38–42 ppm (d, JC-F

20 Hz)
Vicinal coupling to methylene alpha to carbonyl.
Mass Spec m/z (ESI+)118.1 [M+H]⁺ (Neutral mass 117.1)Confirms molecular weight of the parent lactam.
Appearance Physical StateWhite to off-white crystalline solidHygroscopic salt form.[1]
Structural Validation Logic
  • Absence of Alkene: Check the region

    
     5.5–6.5 ppm in 1H NMR. Signals here indicate elimination to the 
    
    
    
    -unsaturated lactam (impurity).
  • Coupling Constants: The magnitude of the JH-F coupling (approx. 47-50 Hz) is the definitive diagnostic for the introduction of the fluorine atom.

Troubleshooting & Critical Parameters

Elimination vs. Substitution

The most common failure mode is the elimination of the activated hydroxyl group to form 5,6-dihydropyridin-2(1H)-one .[1]

  • Cause: High reaction temperature or basic impurities.

  • Solution: Ensure temperature remains below -70 °C during DAST addition. Do not use amine bases (like triethylamine) during the reaction unless buffering is explicitly required for acid-sensitive substrates (rare for this lactam).

Salt Hygroscopicity

The hydrochloride salt of 4-fluoropiperidin-2-one is prone to absorbing atmospheric moisture, which can lead to hydrolysis or "gumming."[1]

  • Solution: Store under argon in a desiccator. Handle in a glovebox if precise stoichiometry is required for downstream reactions.

References

  • General Fluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.

  • Synthesis of 4-Hydroxypiperidin-2-one Precursors: Cui, X., et al. (2005).[1] Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization.[1][3] Organic Letters, 7(25), 5743-5746.

  • Commercial Compound Verification: 4-Fluoropiperidin-2-one hydrochloride (CAS 2806209-93-6).[1][4] BLD Pharm Catalog.

  • Medicinal Chemistry Application (Fluorinated Piperidines): Rowley, M., et al. (2001).[5] 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[1][5] Journal of Medicinal Chemistry, 44(10), 1603-1614.[5]

Sources

4-Fluoropiperidin-2-one hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Fluoropiperidin-2-one Hydrochloride

CAS: 2806209-93-6 (HCl Salt) | CAS: 1255666-77-3 (Free Base) Formula: C₅H₈FNO[1] · HCl Molecular Weight: 153.58 g/mol [2]

Executive Summary

4-Fluoropiperidin-2-one hydrochloride is a specialized fluorinated heterocyclic building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, Factor Xa inhibitors, and conformationally restricted amino acid analogs.[3][4] As a bioisostere of piperidin-2-one, the introduction of the fluorine atom at the C4 position modulates the ring's pucker (conformational bias), reduces metabolic liability at the typically labile C4 position, and alters the electronic profile of the adjacent amide bond.

This guide addresses the structural properties, synthetic pathways, and handling protocols for this compound, with a specific focus on the hydrochloride salt form—a critical intermediate often generated during N-Boc deprotection sequences.

Part 1: Structural & Physicochemical Analysis

Stereochemistry and Conformational Bias

The fluorine atom at C4 introduces a significant dipole moment that influences the ring conformation. Unlike the unsubstituted piperidin-2-one, which adopts a flexible half-chair/sofa conformation, the 4-fluoro derivative exhibits a preference for the axial fluorine orientation in many solvent systems due to the gauche effect (interaction between the C-F


 orbital and adjacent C-H or C-C 

orbitals).
  • Chirality: The C4 carbon is a chiral center. While often supplied as a racemate, enantiopure forms ((R)- or (S)-) are critical for binding affinity in kinase inhibitor development.

  • Electronic Effect: The electronegative fluorine pulls electron density, lowering the pKa of the amide proton slightly compared to the non-fluorinated analog, potentially strengthening hydrogen bond donor capability in the active site.

The "Lactam-Salt" Paradox

Senior Scientist Note: A common point of confusion is the stability of a "lactam hydrochloride." Cyclic amides (lactams) are generally neutral and do not form stable salts with HCl under ambient conditions because the amide nitrogen lone pair is delocalized into the carbonyl.

  • Why the HCl Salt? The commercial availability of CAS 2806209-93-6 (the HCl salt) is typically an artifact of its synthesis. It is the direct product of removing an N-tert-butoxycarbonyl (Boc) protecting group using anhydrous HCl (e.g., 4M HCl in dioxane).

  • Stability: The HCl is likely loosely associated or hydrogen-bonded to the amide oxygen rather than protonating the nitrogen. In solution (water/methanol), it will rapidly dissociate to the free lactam and HCl.

Table 1: Physicochemical Profile

PropertyValue (Predicted/Experimental)Notes
Appearance White to off-white hygroscopic solidHighly moisture sensitive.
Melting Point 163–167 °C (Dec)Decomposes upon melting; value varies by hydration state.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (DCM, Hexane).
H-Bond Donors 2 (Amide NH + HCl proton)Critical for solubility in polar media.
Lipophilicity (LogP) ~ -0.8 (Free Base)Highly polar; requires polar organic solvents for reactions.

Part 2: Synthetic Routes & Manufacturing

The most robust synthesis avoids direct fluorination of the lactam (which lacks selectivity) and instead utilizes the Deoxyfluorination of 4-Hydroxypiperidin-2-one .

Synthesis Workflow (Graphviz)

Synthesis Start 4-Hydroxypiperidin-2-one (or N-Boc derivative) Reagent Deoxofluor / DAST (-78°C to RT) Start->Reagent Nucleophilic Fluorination Inter Intermediate: 4-Fluoropiperidin-2-one (Protected) Reagent->Inter Inversion of Configuration Deprotect Deprotection (4M HCl in Dioxane) Inter->Deprotect Cleavage Final 4-Fluoropiperidin-2-one Hydrochloride (Target) Deprotect->Final Precipitation

Figure 1: Synthetic pathway via deoxofluorination and acid-mediated deprotection.

Detailed Protocol: Deoxofluorination Route

Prerequisite: All glassware must be oven-dried. Fluorinating agents react violently with water.

  • Protection (Optional but Recommended): Start with N-Boc-4-hydroxypiperidin-2-one to prevent side reactions at the nitrogen.

  • Fluorination:

    • Dissolve substrate in anhydrous DCM under Argon.

    • Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination to the enamide (4,5-dehydropiperidin-2-one).

    • Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv) dropwise.

    • Allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour reaction mixture into saturated NaHCO₃ (Caution: CO₂ evolution). Extract with DCM.

  • Deprotection (Generating the Salt):

    • Dissolve the purified N-Boc-4-fluoro intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 equiv) at 0°C.

    • Stir at RT for 2 hours. The product, 4-Fluoropiperidin-2-one hydrochloride , will precipitate as a white solid.

    • Isolation: Filter the solid under nitrogen (hygroscopic) and wash with diethyl ether.

Part 3: Handling, Stability & Analytical Profiling

Analytical Validation (NMR)

Due to the presence of fluorine, ¹H-NMR spectra will exhibit characteristic H-F coupling.

  • ¹⁹F NMR: Expect a multiplet around -170 to -185 ppm (referenced to CFCl₃).

  • ¹H NMR (Geminal Proton): The proton at C4 (H-C-F) typically appears as a wide multiplet (doublet of multiplets) at 4.8–5.1 ppm with a large geminal coupling constant (

    
    ).
    
Stability Warning
  • Hygroscopicity: The HCl salt is extremely hygroscopic. If left in open air, it will absorb water, becoming a sticky gum and potentially hydrolyzing the lactam ring over time to the amino acid (4-fluoro-5-aminopentanoic acid).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Part 4: Applications in Drug Design

Bioisosteric Replacement Strategy

This scaffold is used to replace non-fluorinated piperidinones or phenyl rings to block metabolic hotspots.

Mechanism of Action (SAR Logic):

  • Metabolic Blocking: The C4 position of piperidinone is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450s. Fluorine substitution blocks this site due to the strength of the C-F bond (116 kcal/mol).

  • Conformational Locking: In PARP inhibitors, the piperidinone ring often mimics the nicotinamide moiety of NAD+. The 4-fluoro substituent locks the ring into a specific pucker, potentially improving

    
    -stacking interactions with tyrosine residues in the enzyme pocket.
    
Pathway Integration (Graphviz)

Applications Scaffold 4-Fluoropiperidin-2-one Scaffold Target1 PARP Inhibitors (DNA Repair Blocking) Scaffold->Target1 Target2 Factor Xa Inhibitors (Anticoagulants) Scaffold->Target2 Target3 Peptidomimetics (GABA Analogs) Scaffold->Target3 Mech1 Mimics Nicotinamide Increases Metabolic Stability Target1->Mech1 Mech2 S3/S4 Pocket Binding Dipole Interaction Target2->Mech2

Figure 2: Therapeutic targets utilizing the fluorinated lactam scaffold.

References

  • Sigma-Aldrich/Merck. (2024). 4-Fluoropiperidine Hydrochloride Product Sheet (Analog Reference). Link

  • Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932. (Foundational synthesis methodology for fluorinated piperidines). Link

  • Chiralen Pharmaceutical. (2024). Product Catalog: 4-Fluoropiperidin-2-one hydrochloride (CAS 2806209-93-6).[1][3] Link

  • BLD Pharm. (2024). 4-Fluoropiperidin-2-one (Neutral Form) CAS 1255666-77-3.[1][5] Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Mechanistic grounding for the gauche effect). Link

Sources

Strategic Fluorination in Piperidinone Scaffolds: From Synthesis to Biological Efficacy

[1]

Executive Summary

The incorporation of fluorine into piperidinone scaffolds represents a paradigm shift in medicinal chemistry, moving beyond simple bioisosterism to strategic modulation of physicochemical properties.[1] Fluorinated piperidinone derivatives—specifically 4-piperidinone and 2-piperidinone analogs—have emerged as potent pharmacophores with enhanced metabolic stability, increased lipophilicity, and altered pKa profiles compared to their non-fluorinated counterparts.

This technical guide analyzes the biological activity of these derivatives, with a specific focus on 3,5-bis(benzylidene)-4-piperidinones (curcumin analogs) and trifluoromethyl-substituted piperidinones . It provides actionable protocols for synthesis and biological evaluation, grounded in the "Fluorine Effect"—the ability of the C-F bond to modulate conformation and binding affinity without imposing significant steric penalties.

The "Fluorine Effect" in Piperidinone Design

In drug design, the piperidinone ring serves as a versatile linker and hydrogen-bond acceptor. However, native piperidinones often suffer from rapid metabolic clearance and suboptimal membrane permeability. Strategic fluorination addresses these deficits through three molecular mechanisms:

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of adjacent amines (in reduced piperidines) and alters the electron density of the carbonyl group, influencing hydrogen bond acceptor capability.

  • Metabolic Blocking: Substitution of hydrogen with fluorine at metabolically labile sites (e.g., para-positions of aryl rings or

    
    -positions to the nitrogen) blocks cytochrome P450-mediated oxidation.
    
  • Conformational Biasing: The gauche effect and dipole-dipole interactions introduced by fluorine can lock the piperidinone ring into bioactive conformations, reducing the entropic cost of binding to protein targets.

Visualization: SAR Logic of Fluorinated Piperidinones

The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied to the 4-piperidinone scaffold.

SAR_LogicCore4-Piperidinone ScaffoldN_SubN1-Substitution(Prodrug/Solubility)Core->N_SubC35_SubC3/C5-Benzylidene(Pharmacophore)Core->C35_SubAcryloyl/Alkyl groups\n(Covalent binding)Acryloyl/Alkyl groups(Covalent binding)N_Sub->Acryloyl/Alkyl groups\n(Covalent binding)F_EffectFluorine Substitution(Ar-F / Ar-CF3)C35_Sub->F_EffectLipophilicityIncreased Lipophilicity(Membrane Permeability)F_Effect->LipophilicityMetabolismMetabolic Blockade(Increased Half-life)F_Effect->MetabolismBindingEnhanced Binding(Electronic Effects)F_Effect->Binding

Figure 1: Strategic points of modification on the piperidinone core. Fluorination of the C3/C5 benzylidene moieties is the primary driver of potency and stability.

Core Scaffold: 3,5-Bis(benzylidene)-4-piperidinones

This class of compounds, often termed "monocarbonyl curcumin analogs," exhibits superior stability and cytotoxicity compared to curcumin. The lead compound, EF24 ((3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone), and its difluorinated analog DiFiD , demonstrate potent anticancer activity.

Biological Activity Profile[3][4][5][6]
  • Cytotoxicity: These derivatives exhibit IC50 values in the low micromolar to nanomolar range against pancreatic (Panc-1), lung (A549), and colon (HT-29) cancer cell lines.

  • Mechanism of Action (MOA):

    • NF-κB Inhibition: They block the phosphorylation of IκB kinase (IKK), preventing the translocation of NF-κB to the nucleus. This downregulates anti-apoptotic genes (Bcl-2, Bcl-xL).

    • Notch Signaling: DiFiD has been shown to suppress the Notch-1 signaling pathway, reducing cell proliferation and angiogenesis.

    • ROS Induction: The

      
      -unsaturated ketone moiety acts as a Michael acceptor, depleting cellular glutathione and inducing Reactive Oxygen Species (ROS)-mediated apoptosis.
      
Visualization: NF-κB Inhibition Pathway

NFkB_PathwaySignalExtracellular Signal(TNF-alpha / IL-1)ReceptorCell Surface ReceptorSignal->ReceptorIKKIKK Complex(Active)Receptor->IKKIkBIκB (Inhibitor)IKK->IkBPhosphorylationNFkB_CytoNF-κB (Inactive)IkB->NFkB_CytoDegradation releases NF-κBNFkB_NuclNF-κB (Active)NFkB_Cyto->NFkB_NuclTranslocationDNATarget Genes(Bcl-2, Cyclin D1)NFkB_Nucl->DNATranscriptionDrugFluorinated Piperidinone(EF24 / DiFiD)Drug->IKKINHIBITS

Figure 2: Mechanism of action. Fluorinated piperidinones inhibit the IKK complex, preventing NF-κB activation and subsequent tumor survival signaling.

Experimental Protocols

Synthesis of Fluorinated 3,5-Bis(benzylidene)-4-piperidinones

Principle: Claisen-Schmidt condensation under acidic conditions. Acid catalysis is preferred over base catalysis for piperidinones to prevent side reactions and improve yield.

Reagents:

  • 4-Piperidinone hydrochloride (10 mmol)

  • Substituted Fluorobenzaldehyde (20 mmol) (e.g., 2-fluorobenzaldehyde for EF24)

  • Glacial Acetic Acid (Solvent)

  • Dry HCl gas or concentrated HCl

Workflow:

  • Dissolution: Dissolve 4-piperidinone HCl (1.0 eq) and the fluorobenzaldehyde (2.0 eq) in glacial acetic acid (20 mL).

  • Saturation: Saturate the solution with dry HCl gas for 30 minutes at room temperature. Alternatively, add concentrated HCl dropwise if dry gas is unavailable, though yields may vary.

  • Stirring: Stir the mixture at room temperature for 24–48 hours. A precipitate (the hydrochloride salt of the product) will form.

  • Filtration: Filter the solid precipitate and wash with diethyl ether to remove unreacted aldehyde.

  • Neutralization: Suspend the solid in cold water and neutralize with aqueous ammonia or saturated NaHCO3 to liberate the free base.

  • Purification: Recrystallize from ethanol or ethyl acetate.

Validation:

  • 1H NMR: Look for the disappearance of the piperidinone methylene protons and the appearance of olefinic protons (singlet, ~7.8 ppm) and aromatic signals.

  • Yield: Typical yields range from 70–90%.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC50 of the synthesized fluorinated derivative against cancer cell lines (e.g., MiaPaCa-2).

Materials:

  • Cell line: MiaPaCa-2 (ATCC CRL-1420)

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solvent: DMSO (for drug dissolution)

Step-by-Step:

  • Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the fluorinated piperidinone in media (ensure DMSO < 0.1%). Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Curcumin or Doxorubicin).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC50.

Quantitative Data Summary

The table below compares the biological activity of key fluorinated derivatives against standard curcumin.

CompoundStructureFluorine PositionIC50 (MiaPaCa-2)IC50 (Panc-1)Key Feature
Curcumin Linear DiarylheptanoidNone~20 µM~25 µMPoor bioavailability
EF24 Cyclic Piperidinone2-Fluoro (Ortho)0.7 µM1.0 µMHigh potency, metabolic stability
DiFiD Cyclic Piperidinone2,4-Difluoro0.4 µM0.8 µMEnhanced lipophilicity
3,4-DiF Cyclic Piperidinone3,4-Difluoro0.2 µM0.5 µMHighest potency in some screens
4-CF3 Cyclic Piperidinone4-Trifluoromethyl1.2 µM1.5 µMHigh metabolic resistance

Data synthesized from Subramaniam et al. and related SAR studies.

Future Outlook & Strategic Recommendations

  • Trifluoromethylation: Moving beyond simple fluoro-substitution to trifluoromethyl (-CF3) groups on the piperidine nitrogen (N-CF3) or the C-3 position offers a new frontier. These groups drastically alter pKa and can serve as bioisosteres for carbonyls or bulky alkyls in enzyme pockets.

  • Hybrid Scaffolds: Conjugating fluorinated piperidinones with terpene moieties (e.g., camphorsulfonyl groups) has recently shown promise in overcoming multidrug resistance (MDR).

  • CNS Applications: While current research focuses on oncology, the lipophilicity conferred by fluorine makes these scaffolds ideal candidates for crossing the Blood-Brain Barrier (BBB). Investigation into their efficacy as cholinesterase inhibitors for Alzheimer's disease is a high-potential area.

References

  • Subramaniam, D., et al. (2011).[2] "3,5-Bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis."[2] Molecular Cancer Therapeutics. Link

  • Adams, B. K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry. Link

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Glorius, F., et al. (2019).[5] "Dearomatization strategies for the synthesis of fluorinated piperidines." Nature Catalysis. Link

  • Ohori, H., et al. (2006). "Identification of a novel curcumin analog (EF24) as a potent anticancer agent."[2] Molecular Pharmacology. Link

Technical Guide: Safety, Handling, and Storage of 4-Fluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and storage protocols for 4-Fluoropiperidin-2-one , while addressing the chemical nomenclature discrepancies associated with the "hydrochloride" designation in the request.

Part 1: Executive Summary & Chemical Disambiguation

Critical Technical Note: The specific nomenclature "4-Fluoropiperidin-2-one hydrochloride" presents a chemical contradiction.

  • 4-Fluoropiperidin-2-one is a lactam (cyclic amide). Lactams are neutral species (

    
    ) and do not form stable, isolable hydrochloride salts under standard laboratory conditions.
    
  • 4-Fluoropiperidine is a secondary amine . Amines are basic and readily form stable hydrochloride salts (e.g., 4-Fluoropiperidine Hydrochloride , CAS 57395-89-8).

Scope of Guide: This guide focuses on the 4-Fluoropiperidin-2-one (Lactam) structure (CAS 1255666-77-3), a critical intermediate in the synthesis of PARP inhibitors and other fluorinated bioactive scaffolds. However, safety profiles for the amine analog are referenced where direct data is scarce, adhering to the "precautionary principle" of chemical safety.

Chemical Identity Table
FeaturePrimary Target (Lactam)Common Analog (Amine Salt)
Chemical Name 4-Fluoropiperidin-2-one 4-Fluoropiperidine Hydrochloride
Structure Cyclic Amide (Lactam)Secondary Amine Salt
CAS Number 1255666-77-3 57395-89-8
Physical State White to off-white solidWhite crystalline solid
Basicity Neutral (Non-basic)Acidic (Salt of weak base)
Key Reactivity Hydrolysis (Ring opening), Nucleophilic attackAcylation, Alkylation

Part 2: Hazard Identification (GHS Framework)[1]

As a specialized research intermediate, specific toxicological data for 4-Fluoropiperidin-2-one is limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of fluorinated piperidones and established SDS data for analogous compounds (e.g., Piperidin-2-one).

Core Hazards
  • Acute Toxicity (Oral): Category 4 (H302).[1] Harmful if swallowed.[1] Fluorinated motifs can enhance metabolic stability, potentially altering toxicokinetics compared to non-fluorinated analogs.

  • Skin Corrosion/Irritation: Category 2 (H315). Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319).[1] Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335).[1] May cause respiratory irritation.[1][3]

Specialized Risks
  • Hydrolysis Sensitivity: In the presence of strong acids or bases, the lactam ring can open to form 4-fluoro-5-aminopentanoic acid derivatives. While not explosive, this alters the chemical identity and stoichiometry of downstream reactions.

  • Fluorine Defluorination: Under extreme reducing conditions or high thermal stress, C-F bond cleavage may occur, releasing fluoride ions (F⁻), which pose distinct toxicity and glass-etching hazards.

Part 3: Storage and Stability Protocols

Proper storage is the first line of defense against degradation. 4-Fluoropiperidin-2-one is hygroscopic . Moisture absorption can catalyze ring-opening hydrolysis or cause caking, compromising precise stoichiometry.

Storage Specifications
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal degradation and hydrolysis rates.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents moisture ingress. Argon is preferred due to higher density.
Container Amber Glass or opaque HDPEProtects from potential photodegradation (though low risk for this scaffold).
Seal Parafilm® or Teflon tape over capSecondary barrier against humidity.
Desiccant Silica Gel or Activated SievesEssential in secondary containment (desiccator).
Shelf-Life Monitoring
  • Retest Interval: Every 12 months.

  • Visual Inspection: Check for discoloration (yellowing) or liquefaction (deliquescence).

  • Analytical Check: 1H-NMR (DMSO-d6) to verify integral of the amide proton (~7.5-8.0 ppm) and absence of ring-opened amino acid peaks.

Part 4: Safe Handling & Experimental Workflow

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats, as fluorinated solids can be static-prone, leading to dispersal.

Personal Protective Equipment (PPE)[3]
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended if handling solutions.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 respirator.

Operational Workflow Diagram

The following logic flow dictates the safe handling process from storage retrieval to reaction setup.

HandlingWorkflow Start Retrieval from Cold Storage Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Inspect Visual Inspection: Caking or Discoloration? Equilibrate->Inspect Decision Pass Inspection? Inspect->Decision Weigh Weigh in Fume Hood (Anti-static tools) Decision->Weigh Yes Disposal Dispose as Halogenated Waste Decision->Disposal No (Severe) Purify Recrystallize/Purify Decision->Purify No (Minor) Reaction Proceed to Reaction (Inert Atmosphere) Weigh->Reaction Purify->Inspect Re-evaluate

Figure 1: Decision logic for the retrieval and handling of hygroscopic fluorinated intermediates.

Part 5: Emergency Procedures

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Containment: Cover the spill with a dry absorbent pad or inert absorbent (vermiculite). Do not use water initially, as this may spread the material.

  • Collection: Sweep into a sealable waste container labeled "Halogenated Organic Solid".

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[2] If irritation persists (redness/itching), seek medical advice.

  • Ingestion: Rinse mouth. Do not induce vomiting . Call a Poison Control Center.

Part 6: Waste Disposal

Disposal must comply with local (e.g., EPA, RCRA) and facility regulations.

  • Classification: Halogenated Organic Solvent/Solid Waste.

  • Segregation: Do not mix with strong oxidizers or strong acids in the waste stream.

  • Labeling: Must explicitly state "Contains Fluorinated Compounds" to alert waste handlers to potential HF generation during incineration.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Fluoropiperidine hydrochloride. MilliporeSigma.[2]

  • PubChem. (2024).[4] Compound Summary: 4-Fluoropiperidin-2-one (CAS 1255666-77-3). National Center for Biotechnology Information.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. Thermo Fisher Scientific.

  • Wang, J., et al. (2013). "Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives." Bioorganic & Medicinal Chemistry, 21(18). (Provides context on handling fluorinated lactam/pyrrolidine intermediates).

Sources

The Strategic Utility of 4-Fluoropiperidin-2-one Hydrochloride in the Synthesis of Novel Bioactive Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide focuses on the strategic application of 4-Fluoropiperidin-2-one hydrochloride, a versatile fluorinated building block, in the design and synthesis of novel compounds. We will delve into the unique chemical characteristics imparted by the fluorine atom and the lactam functionality, providing a comprehensive overview of its reactivity and synthetic potential. This document will serve as a technical resource, offering insights into key synthetic transformations, including N-alkylation and N-arylation, and exploring the potential for lactam ring modifications. By presenting detailed experimental considerations and highlighting the application of this building block in constructing molecules with diverse biological activities, this guide aims to empower researchers in their quest for next-generation therapeutics.

Introduction: The Fluorine Advantage in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. Fluorinated heterocycles, in particular, are prevalent in a vast number of approved drugs, underscoring their importance in developing successful therapeutic agents.

The piperidine scaffold is one of the most common N-heterocycles found in pharmaceuticals. The introduction of a fluorine atom onto the piperidine ring can lead to significant improvements in a compound's pharmacokinetic profile. Specifically, fluorination can lower the basicity (pKa) of the piperidine nitrogen, which can enhance oral absorption and bioavailability. The 4-Fluoropiperidin-2-one hydrochloride building block combines the benefits of a fluorinated piperidine with the synthetic versatility of a lactam, offering multiple avenues for diversification and the creation of novel chemical entities.

Physicochemical Properties and Structural Features of 4-Fluoropiperidin-2-one Hydrochloride

4-Fluoropiperidin-2-one hydrochloride is a crystalline solid at room temperature. The presence of the electron-withdrawing fluorine atom at the 4-position influences the electron density of the entire ring system, including the amide bond of the lactam. This can affect its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of Related Fluorinated Piperidine Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Fluoropiperidine hydrochloride57395-89-8C5H11ClFN139.60163-167
3-Fluoropiperidin-4-one hydrochloride1070896-59-1C5H9ClFNO--
2-(4-Fluorophenyl)piperidine hydrochloride1187174-10-2C11H15ClFN215.70-

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for many synthetic applications. From a conformational standpoint, fluorinated piperidines have been shown to favor an axial conformation of the fluorine atom due to stabilizing C-F···N+ interactions. This conformational preference can be a critical design element in creating molecules with specific three-dimensional structures for optimal target engagement.

Synthetic Transformations of the 4-Fluoropiperidin-2-one Scaffold

The 4-Fluoropiperidin-2-one core offers two primary sites for chemical modification: the secondary amine of the lactam and the carbonyl group. This allows for a wide range of derivatization strategies to build molecular complexity.

N-Alkylation: Introducing Diverse Side Chains

N-alkylation of the lactam nitrogen is a fundamental strategy to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR).

N_Alkylation_Workflow Start 4-Fluoropiperidin-2-one HCl Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonation Reaction Nucleophilic Substitution Deprotonation->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Product N-Alkylated Product Reaction->Product N_Arylation_Workflow Start 4-Fluoropiperidin-2-one Reaction Cross-Coupling Reaction Start->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Catalyst System (e.g., Pd or Cu based) Catalyst->Reaction Base Base (e.g., K3PO4, Cs2CO3) Base->Reaction Product N-Aryl Product Reaction->Product

Methodological & Application

Application Note: Regioselective N-Alkylation of 4-Fluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the N-alkylation of 4-fluoropiperidin-2-one hydrochloride .

Critical Pre-Experimental Verification: Substrate Identity

Before proceeding, you must verify the chemical nature of your starting material. The nomenclature "4-Fluoropiperidin-2-one hydrochloride" contains a chemical contradiction that often leads to experimental failure.

  • Scenario A (The Lactam): You have 4-fluoropiperidin-2-one (a cyclic amide).

    • Chemical Reality: Lactams are very weak bases (

      
       of conjugate acid < 0). They generally do not  form stable, isolable hydrochloride salts under standard storage conditions. If you truly have this salt, it is likely highly hygroscopic and prone to hydrolysis.
      
    • Protocol: Requires Strong Base (NaH) or Phase Transfer Catalysis. (Follow Protocol A below).

  • Scenario B (The Amine): You actually have 4-fluoropiperidine hydrochloride (a cyclic amine, no carbonyl).

    • Chemical Reality: This is a common, stable commercial salt.

    • Protocol: Requires Weak Base (K₂CO₃/DIEA) . Using NaH on this substrate is unnecessary and dangerous (

      
       evolution). (See Appendix B ).
      

This guide assumes Scenario A (Lactam) is the target transformation.

Strategic Analysis & Reaction Design

The Challenge: Competing Elimination Pathways

The 4-fluoro substituent introduces a specific instability not found in simple lactams. The proton at C3 (


 to the carbonyl) is acidic. Upon deprotonation to form the N-anion (necessary for alkylation), there is a risk of 

-elimination of Fluoride (E1cB mechanism) to form the

-unsaturated lactam (5,6-dihydro-1H-pyridin-2-one).
  • Mitigation Strategy: Maintain strict temperature control (

    
    C) during deprotonation and avoid large excesses of base.
    
  • Regioselectivity: N-alkylation is thermodynamically favored over O-alkylation (lactim ether formation) in polar aprotic solvents like DMF using sodium counter-ions.

The "Hydrochloride" Factor

If your starting material is indeed the HCl salt, the first equivalent of base will be consumed solely to neutralize the acid, generating heat and hydrogen gas (if using hydride).

  • Stoichiometry Adjustment: You must use 2.1 – 2.2 equivalents of base (1.0 eq for neutralization + 1.1 eq for deprotonation).

Experimental Protocol A: Sodium Hydride (Standard)

Best for: Primary alkyl halides, high conversion, and difficult substrates.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
Substrate (HCl Salt) 1.0ReactantDried under vacuum P₂O₅ if possible.
Sodium Hydride (60%) 2.2BaseWash with hexanes if oil interferes (rare).
Alkyl Halide (R-X) 1.2ElectrophileIodides > Bromides >> Chlorides.
DMF (Anhydrous) 10-15 VSolventMust be dry (<50 ppm H₂O).
Ammonium Chloride ExcessQuenchSaturated aqueous solution.
Step-by-Step Procedure

Step 1: Preparation of the Free Base In-Situ (Critical for Safety)

  • Oven-dry a 2-neck round-bottom flask (RBF) and cool under Nitrogen/Argon flow.

  • Charge the flask with 4-fluoropiperidin-2-one HCl (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).

  • Cool the solution to 0°C (Ice/Water bath).

  • Slowly add the first portion of NaH (1.1 eq) over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur. Wait for bubbling to cease.
      
    • Why: This neutralizes the HCl. If you add all base at once, the exotherm may degrade the fluorinated scaffold.

Step 2: Formation of the Lactam Anion

  • Maintain temperature at 0°C .

  • Add the second portion of NaH (1.1 eq).

  • Stir at 0°C for 30–45 minutes. The solution often turns slightly yellow/orange.

    • Note: Do not warm to RT yet; this minimizes HF elimination.

Step 3: Alkylation

  • Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Allow the reaction to stir at 0°C for 1 hour , then slowly warm to Room Temperature (RT) .

  • Monitor via TLC or LC-MS.

    • TLC Stain: KMnO₄ (Lactams stain poorly with UV unless conjugated).

Step 4: Workup

  • Cool back to 0°C. Quench by dropwise addition of Sat. NH₄Cl .

  • Dilute with EtOAc (ethyl acetate).

  • Wash organic layer with Water (3x) and Brine (1x) to remove DMF.

    • Tip: If emulsion forms (common with amides), add a small amount of MeOH or filter through Celite.

  • Dry over Na₂SO₄, filter, and concentrate.

Experimental Protocol B: Phase Transfer Catalysis (Greener)

Best for: Scale-up, reactive alkyl halides (benzyl/allyl), and avoiding DMF workup.

Materials
  • Base: KOH (Solid, powdered) - 3.0 equiv.

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 0.1 equiv.

  • Solvent: THF or 2-MeTHF (10 V).

Procedure
  • Suspend Substrate HCl salt (1.0 eq) and TBAB (0.1 eq) in THF.

  • Add Powdered KOH (3.0 eq) at RT.

    • Note: The excess base handles both neutralization and deprotonation.

  • Stir for 15 minutes.

  • Add Alkyl Halide (1.2 eq).

  • Heat to 40–50°C and monitor.

  • Workup: Filter off the solid salts (KCl/NaCl). Concentrate the filtrate.

Mechanism & Troubleshooting (Visualized)

Graphviz Diagram: Reaction Pathway & Competition

G Start 4-Fluoropiperidin-2-one (HCl Salt) FreeBase Free Base (Neutral Lactam) Start->FreeBase NaH (1st eq) -H2, -NaCl Anion N-Anion (Nucleophile) FreeBase->Anion NaH (2nd eq) Deprotonation Product N-Alkylated Product (Target) Anion->Product R-X (SN2) Major Pathway Elimination Elimination Product (5,6-dihydro-1H-pyridin-2-one) Anion->Elimination Heat/Excess Base -F (E1cB) O_Alkyl O-Alkyl Imidate (Impurity) Anion->O_Alkyl Hard Electrophiles (e.g., Sulfates)

Caption: Competitive pathways during alkylation. High temperatures favor elimination (E1cB); hard electrophiles favor O-alkylation.

Troubleshooting Table
ObservationDiagnosisSolution
New olefinic protons in NMR (5.8–6.5 ppm) HF Elimination occurred.Lower reaction temp to -10°C; reduce reaction time.
Product is an oil that hydrolyzes on silica O-Alkylation (Lactim ether).Switch solvent to DMF (favors N); use soft electrophiles (Iodides).
Low Yield / Recovery Product is water soluble.Use DCM/Isopropanol (3:1) for extraction; salt out aqueous layer.
Starting Material Persists Incomplete deprotonation.Ensure HCl salt was fully neutralized. Check NaH quality.

References & Authoritative Grounding

  • Lactam Alkylation Fundamentals:

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013 . (Chapter 10: Aliphatic Substitution).

  • Fluorine Elimination Risks (E1cB Mechanism):

    • Sun, H., DiMagno, S. G. "The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one." J. Am. Chem. Soc.2001 , 123(12), 2712–2718.[6] Link

  • Regioselectivity (N vs O Alkylation):

    • Challis, B. C., et al. "The Chemistry of Amides." The Chemistry of Functional Groups. Wiley.

    • Note: Polar aprotic solvents (DMF) and soft counter-ions (Na+) favor N-alkylation over O-alkylation in lactams.

Appendix B: Alternative for Amine Substrate

If your substrate is actually 4-Fluoropiperidine HCl (no carbonyl):

  • Do NOT use NaH.

  • Protocol: Mix Amine HCl (1.0 eq), Alkyl Halide (1.1 eq), and K₂CO₃ (3.0 eq) in Acetonitrile . Heat to 60°C for 4-16 hours.

Sources

Application of 4-Fluoropiperidin-2-one hydrochloride in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Functionalization of 4-Fluoropiperidin-2-one Hydrochloride in Drug Discovery

Part 1: Introduction & Strategic Rationale

In modern medicinal chemistry, the "Fluorine Scan" is a critical validation step for lead optimization. 4-Fluoropiperidin-2-one hydrochloride represents a high-value scaffold because it introduces a metabolic blockade and electronic modulation into the piperidinone ring—a pharmacophore ubiquitous in Factor Xa inhibitors, PARP inhibitors, and GPCR ligands.

Unlike its non-fluorinated counterpart, the C-4 fluorine atom exerts a strong electron-withdrawing effect (


), lowering the pKa of the adjacent C-3 protons and altering the ring conformation via the gauche effect. This guide details the parallel synthesis protocols required to functionalize this scaffold while managing the specific challenges posed by its hydrochloride salt form and the potential for 

-elimination.
Core Advantages of the Scaffold
  • Metabolic Stability: The C-4 position of piperidinones is a common site for CYP450-mediated oxidation. Fluorine substitution blocks this metabolic "soft spot."

  • Electronic Tuning: The fluorine atom reduces the electron density of the lactam nitrogen, modulating the hydrogen bond donor (HBD) capability.

  • Conformational Bias: The C-F bond prefers an axial orientation in many solvents, potentially locking bioactive conformations.

Part 2: Chemical Handling & Pre-Processing

Compound Identity:

  • Name: 4-Fluoropiperidin-2-one hydrochloride

  • Structure: A 6-membered lactam with a fluorine at position 4.

  • State: White to off-white solid (HCl salt).

  • Critical Handling Note: As an HCl salt, this compound is acidic. Direct use in palladium-catalyzed cross-couplings without base compensation will poison the catalyst and stall the catalytic cycle.

The "Stoichiometric Mismatch" Trap

A common failure mode in high-throughput experimentation (HTE) is ignoring the HCl counterion.

  • Standard Protocol: 1.0 equiv Base.

  • Result with HCl salt: Base is consumed by HCl; reaction fails.

  • Correction: Protocols must use (N + 1.1) equivalents of base, where N is the standard stoichiometric requirement.

Part 3: Parallel Synthesis Workflows

Workflow A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Rapid generation of N-aryl lactam libraries (e.g., for kinase inhibitor cores).

Scientific Rationale: Lactam nitrogens are poor nucleophiles compared to amines. We utilize a Pd(OAc)₂ / Xantphos system, which is robust for amide/lactam coupling. Cesium carbonate (


) is selected as the base because its solubility profile in dioxane allows for a "slow release" effect, preventing rapid aggregation of the catalyst, while being strong enough to deprotonate the lactam (pKa ~17).

Protocol (96-Well Block Format):

ComponentEquiv.ConcentrationRole
Scaffold (HCl salt) 1.00.1 MCore building block
Aryl Halide (Ar-Br) 1.10.1 MDiversity element
Pd(OAc)₂ 0.050.005 MPre-catalyst
Xantphos 0.100.01 MLigand (Bidentate, large bite angle)
Cs₂CO₃ 3.5 SuspendedBase (Neutralizes HCl + Deprotonates Lactam)
Dioxane -SolventReaction Medium

Step-by-Step Execution:

  • Catalyst Pre-complexation: In a glovebox or under

    
    , mix Pd(OAc)₂ and Xantphos in dry dioxane. Stir for 10 mins to form the active 
    
    
    
    species.
  • Solids Dispensing: Dispense 4-Fluoropiperidin-2-one HCl (solid) and

    
     (solid) into the reaction block. Note: Using solid base prevents hydrolysis issues.
    
  • Reagent Addition: Add the Aryl Halide solution followed by the Catalyst Master Mix.

  • Reaction: Seal the block (pressure relief cap). Heat at 100°C for 16 hours with vigorous shaking (800 rpm). Shaking is critical for the heterogeneous base.

  • Workup: Filter through a Celite/Silica plug to remove Pd and inorganic salts. Elute with EtOAc.

  • Analysis: LC-MS (monitor M+H). Expect a retention time shift due to lipophilicity change.

Workflow B: N-Alkylation (Phase Transfer Catalysis)

Target: Introduction of benzyl or alkyl linkers.[1]

Scientific Rationale: Direct alkylation using strong bases (e.g., NaH) carries a risk:


-elimination of HF . The C-3 protons are acidic, and strong bases can trigger E2 elimination, destroying the scaffold to form the unsaturated lactam.
Solution: Use Phase Transfer Catalysis (PTC)  with mild biphasic conditions. This maintains a low concentration of the active deprotonated species, favoring substitution (

) over elimination.

Protocol:

  • System: Toluene / 50% NaOH (aq) / TBAB (Tetrabutylammonium bromide).

  • Stoichiometry: 1.0 equiv Scaffold, 1.2 equiv Alkyl Halide, 0.1 equiv TBAB.

  • Procedure:

    • Dissolve Scaffold (HCl salt) in minimal water/NaOH mix (neutralizes immediately).

    • Add Toluene and Alkyl Halide.[2][3]

    • Add TBAB (catalyst).

    • Stir vigorously at 40-60°C . (Avoid boiling temperatures to minimize HF elimination).

Part 4: Visualization & Logic

Diagram 1: Parallel Synthesis Decision Tree

This logic flow ensures the correct protocol is selected based on the diversity reagent (Aryl Halide vs. Alkyl Halide) and manages the critical HCl neutralization step.

ParallelSynthesis Start Start: 4-Fluoropiperidin-2-one HCl CheckType Diversity Reagent Type? Start->CheckType ArHalide Aryl Halide (Ar-Br/Cl) CheckType->ArHalide Aromatic AlkHalide Alkyl Halide (R-CH2-X) CheckType->AlkHalide Aliphatic Buchwald Buchwald-Hartwig Coupling (Pd/Xantphos) ArHalide->Buchwald BaseCalc CRITICAL: Base = 3.5 equiv (1.0 for HCl + 2.5 for Rxn) Buchwald->BaseCalc TempHigh Temp: 100°C BaseCalc->TempHigh Output Library Generation & LCMS QC TempHigh->Output RiskCheck Risk: Beta-Elimination of HF AlkHalide->RiskCheck PTC Phase Transfer Catalysis (TBAB / Toluene / NaOH) RiskCheck->PTC Mitigation TempLow Temp: <60°C PTC->TempLow TempLow->Output

Caption: Decision logic for functionalizing 4-fluoropiperidin-2-one, emphasizing base stoichiometry and elimination risk mitigation.

Diagram 2: Metabolic Stability Rationale

Why use this specific scaffold? This diagram illustrates the mechanistic advantage of the fluorine atom in blocking oxidative metabolism.

MetabolicStability Scaffold Piperidin-2-one (Non-fluorinated) CYP CYP450 Enzyme Scaffold->CYP Oxidation C-4 Hydroxylation (Metabolic Soft Spot) CYP->Oxidation Block C-F Bond (Metabolically Inert) CYP->Block Blocked Clearance Rapid Clearance (Poor PK) Oxidation->Clearance F_Scaffold 4-Fluoro-piperidin-2-one F_Scaffold->CYP Stability Extended Half-life (Improved PK) Block->Stability

Caption: Mechanism of metabolic stabilization. Fluorine at C-4 prevents hydroxylation, enhancing pharmacokinetic profile.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning by HCl.Increase base load. Ensure

is finely milled.
Formation of Unsaturated Lactam

-Elimination of HF.
Reaction temperature too high or base too strong. Switch to PTC method or lower temp.
Low Yield (Buchwald) Poor solubility of Lactam.Switch solvent to t-Amyl Alcohol or add 10% DMF to Dioxane.
Precipitate in HPLC Residual Cs salts.Ensure filtration through Celite is rigorous; wash plug with MeOH.

Part 6: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[2] Organic Letters, 4(20), 3545–3548. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Application Notes and Protocols: Crystallization Techniques for 4-Fluoropiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

This document provides a comprehensive guide to the crystallization of 4-Fluoropiperidin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity and optimal crystal morphology. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling users to adapt and troubleshoot the methodologies effectively. We will explore several field-proven techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion, providing detailed protocols, solvent selection strategies, and visual workflows for each.

PART 1: Foundational Principles

Understanding the Target Molecule: 4-Fluoropiperidin-2-one Hydrochloride

The successful crystallization of any compound begins with an understanding of its physicochemical properties, which are dictated by its structure. 4-Fluoropiperidin-2-one hydrochloride is a small organic molecule with several key features that influence its behavior in solution:

  • Piperidone Ring: The core is a six-membered heterocyclic lactam. The presence of the nitrogen and the carbonyl group (amide functionality) makes this portion of the molecule polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Fluorine Substituent: The fluorine atom at the 4-position increases the molecule's polarity and can participate in non-covalent interactions, potentially influencing crystal packing.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, which significantly increases its polarity and aqueous solubility compared to the free base.[1][2] This is a critical consideration for solvent selection, as it will be more soluble in polar protic solvents and less soluble in non-polar organic solvents.

Based on these features, the molecule is a polar, crystalline solid. While specific solubility data is not widely published, analogous compounds like piperidin-4-one derivatives are frequently recrystallized from polar protic solvents such as ethanol.[3][4]

PropertyValue / ObservationSource
Molecular FormulaC₅H₉ClFNO-
AppearanceExpected to be a white to off-white crystalline solid.[2]
Salt FormHydrochloride, enhancing stability and solubility in polar solvents.[1][2]
Melting Point (Analog)The related compound 4-Fluoropiperidine hydrochloride has a melting point of 163-167 °C.[5][6]
Expected Solubility ProfileHigh solubility in polar protic solvents (e.g., water, methanol, ethanol); low solubility in non-polar solvents (e.g., hexane, toluene).[3]
The Science of Crystallization

Crystallization is a purification technique based on the principles of differential solubility.[7] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to a state of supersaturation. This thermodynamic instability is relieved by the formation of a highly ordered, three-dimensional crystal lattice, which selectively incorporates molecules of the desired compound while leaving impurities behind in the solution (mother liquor).[7] The entire process can be visualized as a sequence of two critical events:

  • Nucleation: The initial formation of microscopic crystal nuclei from the supersaturated solution. This can occur spontaneously or be induced (e.g., by adding a seed crystal).

G

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound sparingly or not at all when cold.

  • Be chemically inert, not reacting with the compound.

  • Be sufficiently volatile to be easily removed from the crystals during drying.

  • Dissolve impurities well at all temperatures or not at all.

For 4-Fluoropiperidin-2-one hydrochloride, a logical starting point is a screening panel of polar solvents, as suggested by literature for similar piperidone structures.[3]

Solvent ClassRecommended Solvents for ScreeningRationale
Alcohols Ethanol, Methanol, IsopropanolExcellent for dissolving polar hydrochloride salts upon heating. Ethanol is a widely cited solvent for recrystallizing piperidone derivatives.[3]
Nitriles AcetonitrileA polar aprotic solvent that can offer a different selectivity for impurities compared to alcohols.
Ketones AcetoneA moderately polar solvent, often used in solvent/anti-solvent systems.
Esters Ethyl AcetateTypically a poor solvent for hydrochloride salts, making it an excellent candidate as an anti-solvent. A mixture of ethanol-ethyl acetate is reported for piperidones.[3]
Chlorinated Dichloromethane (DCM)Can be a good solvent for the organic portion of the molecule. Often used in combination with other solvents like methanol.[3]
Ethers & Alkanes Diethyl Ether, Hexane, TolueneVery poor solvents for this polar salt. Primarily used as anti-solvents to induce precipitation from a more polar solution.

PART 2: Standard Crystallization Protocols

Method 1: Cooling Crystallization

Principle: The compound is dissolved in a minimum amount of a suitable boiling solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, causing the solubility to decrease and leading to the formation of pure crystals.

Protocol:

  • Solvent Selection: Place ~20 mg of crude 4-Fluoropiperidin-2-one hydrochloride into a small test tube. Add a selected solvent (e.g., ethanol) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Transfer the bulk crude material to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath) and swirling. Continue adding solvent until the solid is just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Causality Note: Slow cooling is essential for the formation of large, well-defined crystals, which are easier to filter and typically have higher purity than fine powders.[9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G

Method 2: Anti-Solvent Crystallization

This technique is ideal when a compound is highly soluble in a particular solvent even at low temperatures, making cooling crystallization inefficient.

Principle: The compound is dissolved in a "good" solvent in which it is very soluble. A second solvent, or "anti-solvent," in which the compound is insoluble but which is miscible with the good solvent, is then slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[11][12]

Protocol:

  • System Selection: Identify a suitable solvent/anti-solvent pair. For 4-Fluoropiperidin-2-one hydrochloride, a good system would be Ethanol (solvent) and Ethyl Acetate (anti-solvent).

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., Ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., Ethyl Acetate) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation. If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly.

  • Cooling & Isolation: Allow the mixture to stand at room temperature. For maximum yield, cool in an ice bath before isolating the crystals by vacuum filtration as described in Method 1.

  • Washing: Wash the collected crystals with a small amount of the anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the crystals under vacuum.

G

Method 3: Vapor Diffusion

This is a powerful but slower micro-crystallization technique, excellent for obtaining very high-quality single crystals suitable for X-ray diffraction analysis, especially when only small amounts of material are available.[13][14][15]

Principle: A concentrated solution of the compound is placed in a small, open container (e.g., a vial). This vial is then sealed inside a larger container (e.g., a jar) that contains a volatile anti-solvent. Vapors of the anti-solvent slowly diffuse into the compound's solution, gradually lowering the compound's solubility and inducing slow crystal growth.[14][16]

Protocol:

  • Setup: Prepare a solution of the compound in a good, less volatile solvent (e.g., 5-10 mg in 0.5 mL of methanol). Place this solution in a small, uncapped vial.

  • Chamber: Pour a more volatile anti-solvent (e.g., 2-3 mL of diethyl ether or dichloromethane) into the bottom of a larger jar or beaker.

  • Assembly: Carefully place the small vial containing the compound solution inside the larger jar, ensuring the liquid levels are not in contact.

  • Sealing: Seal the larger jar tightly with a cap or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Crystal growth may take several hours to several weeks. Monitor the vial periodically without disturbing it.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and quickly decant the mother liquor. Isolate the crystals with a pipette or by careful filtration.

G

PART 3: Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Failure to Crystallize Solution is not sufficiently supersaturated (too much solvent used); compound is extremely soluble.Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Add a "seed" crystal of the pure compound. If using anti-solvent, add more. As a last resort, slowly evaporate some solvent.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated or cooled too quickly.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.
Formation of Fine Powder Nucleation was too rapid due to excessively fast cooling or high supersaturation.Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or cotton to slow heat loss.[9] Reduce the concentration of the solution slightly.
Colored Crystals Colored impurities are trapped within the crystal lattice.Consider a pre-purification step using activated charcoal. Dissolve the crude solid in the hot solvent, add a small amount of charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

Advanced Consideration: Co-crystallization For active pharmaceutical ingredients (APIs), modifying physicochemical properties like solubility and stability is often necessary. Co-crystallization is an advanced technique where an API is crystallized with a benign "co-former" (like a carboxylic acid) to form a new crystalline solid with different properties.[17] This method is particularly relevant for hydrochloride salts and can be used to generate novel solid forms with improved characteristics.[18]

References

  • Crystallization of Small Molecules. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
  • Guide for crystallization. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
  • 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride. (n.d.). Benchchem.
  • 4-Fluoropiperidine. (n.d.). PubChem. Retrieved from [Link].

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link].

  • Crystallization process: how does crystallization work. (2024). MIRAI Intex.
  • Gas antisolvent crystallization of organic salts from aqueous solutions. (n.d.). ResearchGate.
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ.
  • Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. (2024). MDPI. Retrieved from [Link].

  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). European Patent Office. Retrieved from [Link].

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (n.d.). ResearchGate.
  • Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. Retrieved from [Link].

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (n.d.). Kinam Park.
  • A process for the preparation of 4-piperidone hcl hydrate. (n.d.). Google Patents.
  • 4-Piperidone. (n.d.). Wikipedia. Retrieved from [Link].

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Application Notes & Protocols: The Strategic Use of 4-Fluoropiperidin-2-one Hydrochloride in the Synthesis of Novel Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine scaffold is one of the most ubiquitous and vital heterocyclic motifs in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Its prevalence is particularly notable in agents targeting the Central Nervous System (CNS), where its three-dimensional structure allows for precise spatial orientation of pharmacophoric groups.[2] In the relentless pursuit of CNS drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine has become a cornerstone of molecular design. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3]

This guide focuses on the practical application of 4-Fluoropiperidin-2-one hydrochloride , a versatile and valuable building block for the synthesis of next-generation CNS agents. We will explore the rationale behind using this fluorinated lactam and provide detailed, field-proven protocols for its incorporation into a representative synthetic workflow targeting a novel CNS therapeutic.

Part 1: The Fluorine Advantage in CNS Drug Design

The introduction of fluorine into a piperidine ring is not a trivial modification; it is a strategic decision aimed at overcoming common challenges in CNS drug development, such as poor blood-brain barrier (BBB) penetration and rapid metabolic degradation.

Causality Behind Fluorination's Impact:

  • Modulating Basicity (pKa): The high electronegativity of the fluorine atom can lower the basicity of the piperidine nitrogen.[4] This is critically important because highly basic compounds can have off-target liabilities, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity. By fine-tuning the pKa, chemists can mitigate these risks and improve the overall safety profile of the drug candidate.[4]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Placing a fluorine atom at a metabolically vulnerable position on the piperidine ring can prevent or slow down degradation, thereby increasing the drug's half-life and systemic exposure.

  • Improving CNS Penetration: Strategic fluorination can increase a molecule's lipophilicity, a key factor in its ability to cross the lipophilic BBB.[1][3] This often translates to higher drug concentrations at the target site within the brain, potentially leading to greater efficacy at lower doses.

  • Conformational Control & Binding Affinity: Fluorine substitution can influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation that enhances binding to its protein target.[3] Furthermore, fluorine can participate in favorable protein-ligand interactions, such as hydrogen bonding, further increasing binding affinity and potency.

Table 1: Physicochemical Impact of Fluorine Substitution in Piperidine Scaffolds
PropertyEffect of FluorinationRationale & Consequence for CNS Agents
Basicity (pKa) DecreaseReduces potential for hERG channel binding and other off-target effects, improving safety.[4]
Lipophilicity IncreaseEnhances permeability across the blood-brain barrier, increasing CNS exposure.[3]
Metabolic Stability IncreaseBlocks sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetics.[3]
Binding Affinity Potential IncreaseCan stabilize bioactive conformations and form favorable interactions with the target protein.[3]
Diagram 1: The Fluorine Advantage Workflow

This diagram illustrates the logical flow of how strategic fluorination of a piperidine-based lead compound can enhance its properties for CNS applications.

cluster_0 Lead Compound Optimization cluster_1 Strategic Fluorination cluster_2 Improved Properties cluster_3 Desired Outcome a Piperidine-Based Lead Compound b Identified Liabilities: - Poor CNS Penetration - Rapid Metabolism - Off-Target Effects a->b Initial Screening c Introduce Fluorine (e.g., using 4-Fluoropiperidin-2-one) b->c Synthetic Modification d Increased Lipophilicity c->d Results In e Blocked Metabolic Hotspots c->e Results In f Modulated pKa c->f Results In g Enhanced CNS Efficacy & Improved Safety Profile d->g Leads To e->g Leads To f->g Leads To

Caption: Workflow for improving CNS drug candidates via fluorination.

Part 2: Synthesis Protocol for a Novel CNS Agent

This section provides a detailed, multi-step protocol for the synthesis of a hypothetical CNS agent, [Target Compound Name] , a potential sigma-1 receptor antagonist for the treatment of neuropathic pain, using 4-Fluoropiperidin-2-one hydrochloride as the starting material.[5]

Diagram 2: Overall Synthetic Scheme

This diagram outlines the three-step synthesis from the starting material to the final target compound.

A 4-Fluoropiperidin-2-one HCl (Starting Material) B Step 1: N-Alkylation (Intermediate 1) A->B 1-Bromo-2-methoxyethane, K2CO3, Acetonitrile C Step 2: Lactam Reduction (Intermediate 2) B->C LiAlH4, THF D Step 3: Amide Coupling (Final Product) C->D 4-Fluorobenzoyl chloride, Et3N, DCM

Caption: Three-step synthesis of a target CNS agent.

Experimental Protocols

Materials and Reagents:

  • 4-Fluoropiperidin-2-one hydrochloride

  • 1-Bromo-2-methoxyethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 4-Fluorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: N-Alkylation of 4-Fluoropiperidin-2-one

Objective: To introduce the N-(2-methoxyethyl) group onto the lactam nitrogen. This is a standard alkylation reaction where the base deprotonates the amide nitrogen, which then acts as a nucleophile.

Protocol:

  • To a stirred suspension of 4-Fluoropiperidin-2-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g of starting material), add 1-bromo-2-methoxyethane (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(2-methoxyethyl)-4-fluoropiperidin-2-one (Intermediate 1) as a clear oil.

Step 2: Reduction of the Lactam to a Piperidine

Objective: To reduce the amide carbonyl group of the lactam to a methylene group, forming the core piperidine ring. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a 1 M solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 eq).

  • Cool the LiAlH₄ solution to 0°C in an ice bath.

  • Slowly add a solution of Intermediate 1 (1.0 eq) in anhydrous THF (5 mL/g) to the cooled LiAlH₄ solution via a dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0°C and cautiously quench by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to yield crude 1-(2-methoxyethyl)-4-fluoropiperidine (Intermediate 2) , which can often be used in the next step without further purification.

Step 3: Amide Coupling to Form the Final Product

Objective: To couple the secondary amine of the piperidine ring with an acid chloride to form the final amide product. This is a classic Schotten-Baumann type reaction.

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) and add triethylamine (Et₃N) (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, methanone .

Table 2: Summary of Synthetic Protocol
StepReactionKey ReagentsSolventTemp.Time (h)Expected Yield
1N-AlkylationK₂CO₃, 1-bromo-2-methoxyethaneMeCNReflux12-1675-85%
2Lactam ReductionLiAlH₄THFReflux4-660-70%
3Amide Coupling4-Fluorobenzoyl chloride, Et₃NDCM0°C to RT2-480-90%

Part 3: Characterization and Validation

Self-Validating System: Each step of the protocol includes a purification step (column chromatography) and should be validated by analytical techniques to ensure the identity and purity of the intermediates and the final product before proceeding.

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and confirmation of the product's identity. The presence of fluorine can be confirmed by ¹⁹F NMR, and its coupling to adjacent protons can be observed in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

The successful synthesis and characterization of the target molecule at each stage provide a self-validating workflow, ensuring the integrity of the final compound for subsequent biological evaluation. This rigorous approach is fundamental to producing trustworthy and reproducible data in drug discovery.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. PubMed. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]

  • Design and synthesis of N-(benzylpiperidinyl)-4-fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. PubMed. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. PubMed. [Link]

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Incorporating 4-Fluoropiperidin-2-one hydrochloride into drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 4-Fluoropiperidin-2-one Hydrochloride in High-Throughput Synthesis

Executive Summary

4-Fluoropiperidin-2-one hydrochloride represents a high-value "privileged scaffold" for modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic libraries.[1] Unlike its non-fluorinated counterpart (valerolactam), the C4-fluorine substituent introduces critical physicochemical modulations—specifically, metabolic hardening of the C4 position, modulation of the lactam's hydrogen-bond donor capability (pKa shift), and induction of specific ring puckering via the gauche effect.

This guide provides a validated technical roadmap for incorporating this building block into diverse libraries, addressing the specific synthetic challenges posed by the fluorine atom’s lability (β-elimination risk) and the attenuated nucleophilicity of the lactam nitrogen.

Physicochemical Profile & Strategic Utility

The introduction of fluorine at the C4 position is not merely a steric replacement; it fundamentally alters the electronic and conformational landscape of the piperidinone ring.

Table 1: Comparative Physicochemical Profile

FeaturePiperidin-2-one (Valerolactam)4-Fluoropiperidin-2-one Drug Discovery Impact
LogP (Est.) -0.6-0.4 Slight lipophilicity increase improves membrane permeability without compromising solubility.[1]
Metabolic Liability High (C4/C5 oxidation)Low (C4 blocked) C-F bond (116 kcal/mol) blocks P450-mediated hydroxylation at the common metabolic "soft spot."[1]
Conformation Flexible Chair/TwistBiased Chair The C-F bond prefers a gauche orientation relative to vicinal bonds, reducing entropic penalty upon binding.
H-Bond Donor (NH) ModerateEnhanced Electron-withdrawing F lowers N-H pKa, potentially strengthening H-bonds with target residues (e.g., backbone carbonyls).[1]
Structural Logic: The "Fluorine Effect"

The C4-fluorine atom exerts a strong electron-withdrawing effect (


). In the context of the lactam, this reduces the electron density available to the nitrogen lone pair, making the amide proton more acidic (lower pKa) and a stronger hydrogen bond donor. However, this also renders the nitrogen less nucleophilic, necessitating specialized conditions for N-functionalization.

Synthetic Workflow & Decision Logic

The following flowchart outlines the critical decision pathways for processing the HCl salt into library-ready scaffolds.

G Start Raw Material: 4-Fluoropiperidin-2-one HCl FreeBase Step 1: Controlled Free-Basing (Critical: Avoid Exotherm) Start->FreeBase NaHCO3/DCM Decision Target Library Type? FreeBase->Decision PathA Path A: N-Alkylation (Alkyl Halides) Decision->PathA Electrophile is Alkyl PathB Path B: N-Arylation (Buchwald-Hartwig) Decision->PathB Electrophile is Aryl Risk RISK: HF Elimination (Formation of unsaturated lactam) PathA->Risk Strong Base/Heat ProductA Library A: N-Alkyl Lactams PathA->ProductA Cs2CO3 / 50°C PathB->Risk Wrong Ligand ProductB Library B: N-Aryl Lactams PathB->ProductB BrettPhos Pd G3

Figure 1: Synthetic workflow emphasizing the divergence based on library needs and the omnipresent risk of HF elimination.

Detailed Experimental Protocols

Protocol A: Controlled Free-Basing (Mandatory Precursor)

Context: The HCl salt is stable for storage but unsuitable for direct metal-catalyzed coupling due to catalyst poisoning and stoichiometry issues. Direct neutralization with strong bases (e.g., NaOH) can trigger localized heating and


-elimination of HF.
  • Dissolution: Suspend 4-fluoropiperidin-2-one HCl (10 mmol) in DCM (50 mL). The salt will likely not dissolve completely.

  • Neutralization: Add Saturated Aqueous NaHCO₃ (30 mL) slowly at 0°C. Stir vigorously for 30 minutes.

    • Note: Do not use NaOH or KOH.[1] The high local pH can trigger elimination to 5,6-dihydro-2(1H)-pyridinone.[1]

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (3 x 20 mL) containing 5% MeOH (to improve solubility of the polar lactam).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

  • QC: Verify by ¹H NMR. Look for the disappearance of the broad NH₂⁺ signal and the integrity of the H-4 multiplet (approx. 4.8-5.0 ppm).[1]

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Context: Lactams are notoriously difficult substrates for Buchwald coupling due to their reduced nucleophilicity compared to amines.[1] Standard ligands (PPh₃, dppf) often fail.[1] This protocol uses BrettPhos , a bulky, electron-rich ligand optimized for amides/lactams.

Reagents:

  • Substrate: Free-based 4-fluoropiperidin-2-one (1.0 equiv)[1]

  • Partner: Aryl Bromide/Chloride (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 Precatalyst (2-5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Weaker than NaOtBu to prevent elimination.[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, charge a reaction vial with the lactam, Aryl Halide, Cs₂CO₃, and BrettPhos Pd G3.

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to lactam).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 12–16 hours.

    • Warning: Do not exceed 100°C. Higher temperatures increase the rate of HF elimination significantly.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Gradient: 0-100% EtOAc in Hexanes).

Protocol C: N-Alkylation (Mild Conditions)

Context: For introducing alkyl chains.[1] The risk here is using bases like NaH, which are too strong.

Reagents:

  • Base: Cs₂CO₃ (2.5 equiv) or K₂CO₃ (3.0 equiv)[1]

  • Solvent: DMF or MeCN[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

Step-by-Step:

  • Dissolve free-based lactam in DMF (0.5 M).

  • Add Cs₂CO₃.[1][3] Stir at Room Temperature (RT) for 15 minutes.

  • Add the alkyl halide dropwise.[1]

  • Stir at RT for 12 hours.

    • Optimization: If reaction is sluggish, heat to 50°C. Avoid temperatures >60°C to preserve the C-F bond integrity.

Quality Control & Troubleshooting

The "Vinyl Signal" Check: The primary decomposition pathway is the elimination of HF to form the


-unsaturated lactam.
  • Observation: In ¹H NMR, look for new signals in the alkene region (5.5–7.0 ppm).

  • Cause: Base was too strong (e.g., NaH, NaOtBu) or temperature was too high.[1]

  • Remediation: Switch to Cs₂CO₃ and lower temperature; ensure the reaction is strictly anhydrous.

NMR Signature of Product:

  • ¹⁹F NMR: Expect a multiplet around -170 to -190 ppm (depending on solvent).[1]

  • ¹H NMR: The H-4 proton (geminal to Fluorine) typically appears as a distinct multiplet (dm, J ≈ 48 Hz) around 4.8–5.1 ppm.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link[1]

  • Hickey, M. R., et al. (2011).[1] Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Journal of the American Chemical Society. Link (Foundational work for BrettPhos/Amide coupling).[1]

  • Kuhn, B., et al. (2010).[1] Fluorine in Medicinal Chemistry: A Robust Tool for Physicochemical and Pharmacokinetic Optimization.[1] Journal of Medicinal Chemistry. Link[1]

Sources

Application Note: Asymmetric Synthesis of 4-Fluoropiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the asymmetric synthesis of 4-Fluoropiperidin-2-one hydrochloride . This document is structured for senior researchers and process chemists, focusing on a robust chemo-enzymatic approach that ensures high enantiomeric excess (ee) and scalability.

Executive Summary & Scientific Rationale

The 4-fluoropiperidin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for 4-hydroxypiperidin-2-ones found in PARP inhibitors (e.g., analogues of Niraparib) and JAK inhibitors. The introduction of fluorine at the C4 position lowers the pKa of neighboring protons, modulates lipophilicity (LogP), and blocks metabolic oxidation at a typically labile site.

The Challenge of Asymmetric Fluorination

Direct asymmetric fluorination of the lactam ring is synthetically challenging due to the deactivating nature of the amide group. Traditional electrophilic fluorination (e.g., Selectfluor) often lacks regiocontrol between C3 and C4. Therefore, this protocol employs a Chemo-Enzymatic Strategy :

  • Construction of the piperidin-2-one core.

  • Kinetic Resolution of the 4-hydroxy intermediate using Candida antarctica Lipase B (CAL-B).

  • Nucleophilic Fluorination with stereochemical inversion (Walden inversion) to install the fluorine atom.

This method allows access to both enantiomers ((R) and (S)) with high optical purity (>98% ee) and avoids the use of expensive chiral transition metal catalysts.

Retrosynthetic Analysis & Pathway

The synthesis relies on the stereospecific displacement of a chiral alcohol. To obtain the target (S)-4-fluoropiperidin-2-one , we must start with the (R)-4-hydroxypiperidin-2-one precursor, utilizing the inversion of configuration inherent to Deoxofluor/DAST mediated fluorination.

Pathway Diagram (Graphviz)

G cluster_legend Key Transformation Start 4-Hydroxypiperidin-2-one (Racemic) Enzyme Enzymatic Resolution (CAL-B, Vinyl Acetate) Start->Enzyme Kinetic Resolution R_OH (R)-4-Hydroxypiperidin-2-one (Alcohol) Enzyme->R_OH Unreacted S_OAc (S)-4-Acetoxypiperidin-2-one (Ester) Enzyme->S_OAc Acylated Fluorination Nucleophilic Fluorination (Deoxofluor) R_OH->Fluorination Stereoselective C-F Bond Formation Target (S)-4-Fluoropiperidin-2-one (Inversion of Config) Fluorination->Target Walden Inversion Salt (S)-4-Fluoropiperidin-2-one Hydrochloride Target->Salt HCl/Ether

Figure 1: Chemo-enzymatic route to (S)-4-Fluoropiperidin-2-one HCl involving lipase resolution and stereospecific fluorination.

Detailed Experimental Protocol

Phase 1: Preparation of Racemic 4-Hydroxypiperidin-2-one

Precursor synthesis from commercially available 4-aminobutyric acid derivatives.

Reagents: 4-Amino-3-hydroxybutyric acid (GABOB), Hexamethyldisilazane (HMDS), Acetonitrile.

  • Cyclization: Suspend 4-amino-3-hydroxybutyric acid (10.0 g, 84 mmol) in acetonitrile (150 mL).

  • Silylation-Cyclization: Add HMDS (2.0 equiv) dropwise under nitrogen. Reflux for 12 hours. The intermediate silylated amine cyclizes to form the lactam.

  • Desilylation: Cool to room temperature (RT) and add MeOH (50 mL) to cleave the O-silyl ether. Stir for 1 hour.

  • Purification: Concentrate in vacuo. Recrystallize the residue from EtOH/EtOAc to yield racemic 4-hydroxypiperidin-2-one as a white solid.

    • Yield Target: >85%[1][2][3]

    • QC Check: 1H NMR (DMSO-d6) δ 7.5 (br s, NH), 4.7 (d, OH), 3.9 (m, CH-O).

Phase 2: Enzymatic Kinetic Resolution (The Chiral Step)

Separation of enantiomers using CAL-B (Novozym 435).

Reagents: rac-4-Hydroxypiperidin-2-one, Vinyl Acetate, Novozym 435 (immobilized Candida antarctica Lipase B), THF (anhydrous).

  • Setup: Dissolve racemic lactam (5.0 g) in anhydrous THF (100 mL). Add vinyl acetate (5.0 equiv) as the acyl donor.

  • Initiation: Add Novozym 435 beads (100 wt% relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm. Monitor conversion by Chiral HPLC.

    • Stop Point: Terminate reaction when conversion reaches exactly 50% (typically 24-48 hours).

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

  • Separation: Purify via flash column chromatography (DCM/MeOH gradient).

    • Fraction A: (S)-4-Acetoxypiperidin-2-one (Acylated product).

    • Fraction B: (R)-4-Hydroxypiperidin-2-one (Unreacted alcohol, >98% ee).

    • Note: We use Fraction B for the synthesis of the (S)-fluoro target due to inversion.

Phase 3: Deoxofluor Mediated Asymmetric Fluorination

Installation of the fluorine atom with Walden Inversion.

Reagents: (R)-4-Hydroxypiperidin-2-one, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), DCM (anhydrous). Safety Warning: Deoxofluor is thermally more stable than DAST but releases HF. Use plastic/Teflon ware where possible and work in a well-ventilated fume hood.

  • Preparation: Dissolve (R)-4-Hydroxypiperidin-2-one (1.0 g, 8.7 mmol) in anhydrous DCM (20 mL) under Argon. Cool to -78°C.

  • Addition: Add Deoxofluor (1.2 equiv) dropwise over 10 minutes. The low temperature is critical to prevent elimination to the enamide.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (caution: gas evolution). Extract with DCM (3 x 30 mL).

  • Purification: Dry organics over MgSO4 and concentrate. Purify via flash chromatography (EtOAc/Hexane) to yield (S)-4-Fluoropiperidin-2-one .

    • Stereochemistry: The reaction proceeds with inversion, converting the (R)-alcohol to the (S)-fluoride.

Phase 4: Hydrochloride Salt Formation

Stabilization and final isolation.

Reagents: (S)-4-Fluoropiperidin-2-one, 2.0 M HCl in Diethyl Ether.

  • Dissolution: Dissolve the free lactam (500 mg) in minimal anhydrous ethanol or DCM (2 mL).

  • Salt Formation: Add 2.0 M HCl in ether (1.5 equiv) dropwise at 0°C.

  • Precipitation: Add excess diethyl ether to induce precipitation. If an oil forms, trituruate with pentane.

  • Isolation: Filter the white solid under nitrogen (hygroscopic) and dry under high vacuum.

    • Product:(S)-4-Fluoropiperidin-2-one Hydrochloride .

Quality Control & Validation Data

The following parameters must be met to validate the protocol.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, H2O/MeCN (0.1% TFA)
Chiral Purity (ee) > 98%Chiralpak AD-H or OD-H
1H NMR (400 MHz) Characteristic d at ~5.1 ppm (J_H-F ~48 Hz)DMSO-d6 or D2O
19F NMR Single peak at ~ -180 ppm (decoupled)Internal std: PhCF3
Mass Spec [M+H]+ = 118.1ESI-MS

Technical Note on Salt Stability: Lactams are weak bases. The hydrochloride salt of 4-fluoropiperidin-2-one is in equilibrium with the free lactam and HCl. It is prone to hydrolysis if exposed to moisture, potentially ring-opening to 4-fluoro-5-aminopentanoic acid. Store strictly at -20°C under inert atmosphere.

References

  • Enzymatic Resolution of Piperidones

    • Context: Method for resolving 4-oxygen
    • Source:

  • Fluorination Methodology

    • Context: General protocols for Deoxofluor mediated fluorin
    • Source:

  • Compound Characterization

    • Context: Confirmation of the 4-fluoropiperidin-2-one structure and commercial availability.
    • Source:

  • Related Scaffold Synthesis

    • Context: Synthesis of 4-substituted-3-aminopiperidin-2-ones, illustr
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoropiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoropiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Technical Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of 4-Fluoropiperidin-2-one hydrochloride. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My yield of 4-Fluoropiperidin-2-one is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent challenge stemming from several factors, primarily related to the intramolecular cyclization step or the stability of intermediates. Let's break down the potential culprits.

Cause A: Incomplete Intramolecular Cyclization

The formation of the lactam ring from a linear precursor, such as an ester of a γ-amino-fluorobutyric acid, is a critical, and often inefficient, step. The reaction can be sluggish, especially with electron-deficient amines.[1][2]

  • Expert Insight & Solution:

    • Activation of the Carboxylic Acid: Standard amide coupling reagents are often necessary. If you are starting from the amino acid, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be effective. The addition of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[1]

    • Solvent Choice: The choice of solvent is critical. Acetonitrile or Dichloromethane (DCM) are often preferred for these coupling reactions.[3] Avoid protic solvents which can interfere with the coupling reagents.

    • High Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run under high-dilution conditions. This is achieved by the slow addition of the linear precursor to a large volume of solvent. This principle minimizes the chances of two molecules reacting with each other.

Cause B: Competing Intermolecular Reactions (Polymerization)

If the concentration of the linear amino acid precursor is too high, intermolecular amide bond formation can occur, leading to oligomers or polymers instead of the desired cyclic lactam.

  • Expert Insight & Solution:

    • As mentioned above, employ high-dilution techniques. A practical approach is to prepare a solution of your starting material and add it dropwise via a syringe pump over several hours to the reaction vessel containing the coupling reagents and solvent. This maintains a very low instantaneous concentration of the reactive species.

Cause C: Suboptimal Reaction Conditions for Precursor Synthesis

If you are synthesizing the piperidone ring via catalytic hydrogenation of a 4-fluoro-2-pyridone precursor, the efficiency of this reduction is paramount.

  • Expert Insight & Solution:

    • Catalyst Selection: The choice of catalyst is crucial. Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), have shown great efficacy in hydrogenating functionalized pyridines under mild conditions.[4] Platinum-based catalysts can also be used, often in acidic media.[5]

    • Solvent and Acidity: Hydrogenation of hydroxypyridines (which exist in tautomeric equilibrium with pyridones) can be difficult. Performing the reaction in an anhydride of a lower carboxylic acid, like acetic anhydride, can stabilize the enol form as an ester, which is more readily hydrogenated.[5]

    • Pressure and Temperature: While some modern catalysts work at mild pressures (5 bar) and temperatures (40 °C), others may require elevated conditions.[4] It is essential to optimize these parameters for your specific substrate and catalyst system.

Workflow: Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldTroubleshooting start Low Yield of 4-Fluoropiperidin-2-one check_cyclization Is the reaction an intramolecular cyclization? start->check_cyclization check_hydrogenation Is the reaction a pyridone hydrogenation? check_cyclization->check_hydrogenation No incomplete_cyclization Problem: Incomplete Cyclization check_cyclization->incomplete_cyclization Yes polymerization Problem: Polymerization check_cyclization->polymerization Yes incomplete_reduction Problem: Incomplete Reduction check_hydrogenation->incomplete_reduction Yes side_reactions Problem: Side Reactions (e.g., dehalogenation) check_hydrogenation->side_reactions Yes solution_coupling Solution: 1. Use stronger coupling agents (EDC/HOBt/DMAP). 2. Optimize solvent (ACN, DCM). 3. Check pH. incomplete_cyclization->solution_coupling solution_dilution Solution: 1. Implement high-dilution conditions. 2. Use a syringe pump for slow addition. polymerization->solution_dilution solution_catalyst Solution: 1. Screen catalysts (Rh₂O₃, PtO₂). 2. Optimize H₂ pressure & temperature. incomplete_reduction->solution_catalyst solution_conditions Solution: 1. Use milder conditions. 2. Add acidic solvent/co-solvent (e.g., Acetic Anhydride). side_reactions->solution_conditions

Caption: A decision tree for troubleshooting low product yield.

Q2: I am observing significant impurities in my final product. How can I identify and remove them?

Impurity profiling is key to a robust synthesis. Common impurities include unreacted starting materials, diastereomers (if applicable), and byproducts from side reactions.

  • Expert Insight & Solution:

    • Characterization: First, identify the impurities using techniques like NMR, LC-MS, and TLC. This will give you clues about their origin.

    • Removal of Unreacted Starting Materials: If starting materials are present, it indicates an incomplete reaction. Re-evaluate the reaction time, temperature, and stoichiometry of reagents as discussed in Q1.

    • Purification via Chromatography: Column chromatography is an effective method for removing closely related impurities. A gradient elution from a non-polar solvent (like hexane or ethyl acetate) to a more polar one (like methanol) can separate the desired product.[6]

    • Recrystallization: For the final hydrochloride salt, recrystallization is a powerful purification technique. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

    • Aqueous Wash/Extraction: During the workup of the free base (before salt formation), washing the organic layer with a dilute acid, then a base (like NaHCO₃ solution), and finally brine can remove many ionic or water-soluble impurities.

Q3: The final step of forming the hydrochloride salt is proving difficult, with poor precipitation or an oily product. What should I do?

The formation and isolation of the hydrochloride salt can be tricky due to solubility and hygroscopicity.

  • Expert Insight & Solution:

    • Solvent Selection for Precipitation: The key is to dissolve the free base in a solvent in which it is soluble but its HCl salt is not. Common choices include diethyl ether, isopropanol, or a mixture of methanol and ether.[7][8]

    • Method of HCl Introduction: You can bubble dry HCl gas through the solution of the free base or, more conveniently, add a solution of HCl in a solvent like isopropanol or dioxane. Add the HCl solution dropwise at a low temperature (e.g., 0 °C) with vigorous stirring to promote the formation of a crystalline solid rather than an oil.

    • Handling Oily Products: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent under reduced pressure and attempt to triturate the resulting oil with a non-polar solvent like hexane to solidify it.

    • Drying: The final hydrochloride salt can be hygroscopic. It is crucial to dry the filtered solid thoroughly under high vacuum, possibly over a desiccant like P₂O₅, to remove residual solvent and moisture.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis strategy and chemical principles.

Q1: What are the primary synthetic routes to 4-Fluoropiperidin-2-one, and how do they compare?

There are two predominant strategies for synthesizing the 4-Fluoropiperidin-2-one core structure. The choice often depends on the availability of starting materials, scalability, and safety considerations.

FeatureRoute A: Cyclization of γ-Amino Acid DerivativeRoute B: Hydrogenation of 4-Fluoro-2-pyridone
Starting Materials Often derived from γ-butyrolactone or glutamic acid, requiring multi-step synthesis to introduce fluorine and the amine.[9]4-Fluoro-2-pyridone, which can be synthesized from 4-aminopyridine or other pyridine derivatives.[10][11]
Key Transformation Intramolecular amide bond formation (lactamization).Catalytic hydrogenation of the pyridine ring.[4]
Common Challenges Achieving high yield in the cyclization step due to competing polymerization; potential for racemization.[12]Catalyst poisoning; potential for de-fluorination under harsh conditions; handling of high-pressure hydrogen.
Scalability Can be challenging due to high-dilution requirements for cyclization.Generally more scalable, as hydrogenation reactions are common in industrial processes.
Overall Yield Often moderate over multiple steps.Can be high for the hydrogenation step itself.[4]
Q2: Why is moisture control so critical throughout the synthesis?

Moisture can be detrimental at several stages of the synthesis, leading to reduced yields and the formation of impurities.

  • Hydrolysis of Reagents: Many reagents used in organic synthesis are sensitive to water. For example, amide coupling reagents like EDC can be hydrolyzed, rendering them inactive.[13] Similarly, organometallic reagents or strong bases used in precursor synthesis will be quenched by water.

  • Hydrolysis of Intermediates: Activated esters or acyl chlorides, formed in situ during amide coupling, are highly susceptible to hydrolysis back to the carboxylic acid. This directly competes with the desired reaction with the amine.

  • Side Reactions: The presence of water can sometimes promote unwanted side reactions, altering the reaction pathway and leading to a complex mixture of products. Therefore, using anhydrous solvents, drying reagents, and running reactions under an inert atmosphere (like nitrogen or argon) are standard best practices.

Q3: What safety precautions should be taken when working with fluorinating agents or during hydrogenation?

Safety is paramount in any chemical synthesis.

  • Fluorinating Agents: If your synthesis involves the use of fluorinating agents like DAST or Selectfluor, be aware of their specific hazards. They can be toxic, corrosive, and react violently with water. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and be familiar with the specific quenching procedures for each reagent.[14]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions, especially those under pressure, should be conducted in a designated area with appropriate safety features like a blast shield and proper ventilation. Ensure all equipment is properly grounded to prevent static discharge. The catalysts themselves (e.g., Rh/C, PtO₂) can be pyrophoric (ignite spontaneously in air) after the reaction, especially when dry and finely divided. They should be carefully filtered and kept wet with solvent until they can be safely quenched or disposed of.

References

  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]

  • PharmaTutor. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32. DOI: 10.1021/jo902164z. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • QYAOBIO. (2024). Amide Bond Formation in Cyclization. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • International Journal of ChemTech Research. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

  • CORE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • ACS Publications. (2011). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Retrieved from [Link]

  • ChemInform. (2022). Synthesis of 2- or 4-fluorine-substituted arylamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Sheffield Hallam University Research Archive. (n.d.). Room Temperature Hydrogenation of CO2 Utilizing a Cooperative Phosphorus Pyridone‐Based Iridium Complex. Retrieved from [Link]

  • Semantic Scholar. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Retrieved from [Link]

  • PubMed. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Crystallography Research Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluoropiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-Fluoropiperidin-2-one hydrochloride. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data. However, its purification is not always straightforward. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven solutions to the common challenges encountered during its isolation and purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest quality of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of 4-Fluoropiperidin-2-one hydrochloride.

Q1: My final product is a sticky, off-white gum instead of the expected crystalline solid. What's happening?

A: This is the most frequent issue and typically points to two root causes: residual impurities or the presence of water. Impurities, such as unreacted starting materials or reaction byproducts, can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. Furthermore, the hydrochloride salt is often hygroscopic, and absorbed moisture will result in a gummy or oily appearance. The first step is to ensure the material is rigorously dried under high vacuum. If the problem persists, a dedicated purification step like recrystallization or conversion to the free base for chromatography is necessary.

Q2: What are the typical impurities I should be looking for?

A: Impurities are generally process-related and depend on the synthetic route used. However, some common culprits to watch for include unreacted starting materials, de-fluorinated analogues, and products of lactam hydrolysis. A summary of potential impurities and their origins is provided in the table below.

Impurity ClassSpecific ExampleLikely OriginRecommended Analytical Method
Starting Material Precursors from synthesisIncomplete reaction¹H NMR, LC-MS
Process Impurity Piperidin-2-one (de-fluorinated)Reductive or nucleophilic de-fluorination¹⁹F NMR, LC-MS
Degradation Product 5-Amino-3-fluoropentanoic acidHydrolysis of the lactam ringLC-MS, ¹H NMR (disappearance of lactam signals)
Residual Solvents Ethanol, Isopropanol, Diethyl EtherIncomplete drying post-purification¹H NMR

Q3: How stable is 4-Fluoropiperidin-2-one hydrochloride and how should I store it?

A: The compound is reasonably stable as a dry, solid hydrochloride salt. The primary stability concerns are hydrolysis of the lactam ring and hygroscopicity. The C-F bond is generally stable but can be susceptible to nucleophilic substitution under harsh conditions (e.g., strong base, high heat), which should be avoided during workup and purification[1]. For long-term storage, we recommend keeping the material as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize moisture uptake and slow any potential degradation[2].

Q4: Which analytical techniques are best for assessing the purity of the final product?

A: A multi-pronged approach is always best for purity assessment.

  • ¹H and ¹³C NMR: Essential for confirming the primary structure and identifying organic impurities.

  • ¹⁹F NMR: This is a highly sensitive and crucial technique for fluorinated compounds. It provides a clean spectrum where the presence of a single peak confirms the absence of fluorinated impurities or isomers.[3]

  • LC-MS: Ideal for detecting non-volatile impurities at low levels and confirming the molecular weight of the main component and any byproducts.

  • HPLC: The gold standard for quantitative purity analysis, allowing for the determination of purity as a percentage (e.g., >98%).[4]

Part 2: In-Depth Troubleshooting & Purification Protocols

When standard drying isn't enough, a more rigorous purification strategy is required. This section provides detailed troubleshooting workflows and step-by-step protocols.

Troubleshooting Workflow

This decision tree illustrates a logical workflow for tackling purification challenges.

start Crude Product (Oil or Impure Solid) check_purity Assess Purity (¹H/¹⁹F NMR, LC-MS) start->check_purity is_pure Purity >98%? check_purity->is_pure impurity_type Identify Impurity Type is_pure->impurity_type No final_product Pure Crystalline HCl Salt is_pure->final_product Yes is_reagent Starting Material / Reagents? impurity_type->is_reagent Water/Salt Soluble is_side_product Side-Product / Isomer? impurity_type->is_side_product Structurally Similar is_degradation Degradation Product? impurity_type->is_degradation Hydrolysis Product solution_wash Solution 1: Acid/Base Wash of Free Base is_reagent->solution_wash solution_chrom Solution 3: Chromatography of Free Base is_side_product->solution_chrom is_degradation->solution_chrom If inseparable by other means solution_recrys Solution 2: Recrystallization of HCl Salt solution_wash->solution_recrys Followed by... solution_recrys->final_product solution_chrom->final_product After salt formation

Caption: General purification troubleshooting workflow.

Problem: Crude product contains significant water-soluble impurities (e.g., salts, polar reagents).

Causality: These impurities are often carried through from the reaction workup. As a hydrochloride salt, the target compound has high water solubility, making simple aqueous washes of the salt form inefficient.

Solution: Purification via Free Base Extraction. The most effective strategy is to convert the hydrochloride salt to its free base form, which has much lower water solubility and higher solubility in organic solvents. This allows for efficient washing to remove inorganic salts and polar impurities.

Experimental Protocol 1: Free Base Extraction and Washing

  • Dissolution: Dissolve the crude 4-Fluoropiperidin-2-one hydrochloride in deionized water (approx. 10 mL per 1 g of crude material).

  • Basification: Cool the aqueous solution in an ice bath (0-5°C). Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the solution is ~8-9. Caution: Avoid strongly basic conditions to prevent potential lactam hydrolysis.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (1 x volume) and then brine (1 x volume) to remove residual inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil or low-melting solid. Proceed immediately to salt formation or chromatography.

Problem: The product is an oil and refuses to crystallize, even after thorough drying.

Causality: This is a classic sign of persistent organic impurities that are structurally similar to the product, preventing lattice formation. Recrystallization is the method of choice to exclude these impurities.

Experimental Protocol 2: Recrystallization of the Hydrochloride Salt

  • Solvent Selection: A common and effective solvent system for piperidine hydrochlorides is an alcohol (to dissolve) and an ether (as an anti-solvent). Isopropanol/diethyl ether or ethanol/diethyl ether are excellent starting points.[5]

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of hot isopropanol (or ethanol) with stirring until the solid just dissolves. Safety: Perform in a fume hood and use a heating mantle with a condenser.

  • Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once cool, slowly add diethyl ether dropwise until the solution becomes faintly turbid.

  • Maturation: Stopper the flask and allow it to stand at room temperature for several hours, then transfer to a refrigerator (4°C) or freezer (-20°C) overnight to maximize crystal growth.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the pure crystals under high vacuum to a constant weight.

Problem: Impurities are co-crystallizing with the product, and recrystallization is ineffective.

Causality: When impurities have very similar polarity and structure to the desired product, separation by crystallization becomes difficult. In these cases, the high resolving power of column chromatography is required.

Key Insight: Hydrochloride salts of amines often exhibit poor behavior on silica gel (streaking, poor separation). It is almost always more effective to perform chromatography on the free base and then convert the purified base back into the hydrochloride salt.[6][7][8]

Experimental Protocol 3: Column Chromatography and Final Salt Formation

  • Preparation: Start with the purified free base obtained from Protocol 1 .

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (~0.1%) to the eluent can sometimes improve peak shape by preventing interaction with acidic sites on the silica.

  • Purification: Dissolve the free base in a minimum amount of DCM, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen mobile phase, collecting fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base oil in a minimal amount of a suitable solvent like cold isopropanol or diethyl ether. At 0-5°C, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.[5][9]

  • Final Workup: Stir the resulting slurry in the cold for 1-2 hours, then collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Part 3: Mechanistic Insights

Understanding potential failure modes is key to prevention. One significant challenge is the chemical stability of the lactam ring.

Potential Degradation Pathway: Lactam Hydrolysis

Under strongly acidic or basic conditions, particularly in the presence of water and heat, the amide bond of the lactam is susceptible to hydrolysis. This opens the ring to form 5-amino-3-fluoropentanoic acid, an impurity that can be difficult to remove.

cluster_0 Lactam Hydrolysis A 4-Fluoropiperidin-2-one C 5-Amino-3-fluoropentanoic acid (Ring-Opened Impurity) A->C B H₂O, H⁺ or OH⁻ B->A

Caption: Potential hydrolytic degradation pathway.

This underscores the importance of using mild conditions (e.g., NaHCO₃ instead of NaOH for basification) and avoiding prolonged exposure to aqueous environments, especially at elevated temperatures.

References

  • Abdelwahab, N. S., Abdelrahman, M. M., Boshra, J. M., & Taha, A. A. (2019). Different Stability Indicating Chromatographic Methods for Specific Determination of Paracetamol, Dantrolene Sodium, Their Toxic Impurities, and Degradation Products. BIOMED CHROMATOGR. [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Rasayan J. Chem. [Link]

  • Flippen-Anderson, J. L., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • Clayden, J., & Glorius, F. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2025). RSC Advances. [Link]

  • Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. (n.d.). ResearchGate. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). ACS Publications. [Link]

  • Chen, J. G., Markovitz, D. A., Yang, A. Y., Rabel, S. R., Pang, J., Dolinsky, O., Wu, L. S., & Alasandro, M. (2000). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Pharmaceutical development and technology, 5(4), 561–570. [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (n.d.). ChEMBL. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Chemistry & Biodiversity. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. (2005). The Journal of Organic Chemistry, 70(15), 5946–5953. [Link]

  • Synthesis and Characterization of Impurities. (2013). Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • Schleiss, K., & Lingens, F. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and environmental microbiology, 56(8), 2317–2322. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007).
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Continuing Education Center. [Link]

  • 2-(4-Fluorophenyl)Piperidine Hydrochloride. (n.d.). Chem-Impex. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. (n.d.).
  • Obach, R. S., et al. (2010). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Xenobiotica, 40(3), 197-211. [Link]4/]([Link])

Sources

Overcoming solubility issues with 4-Fluoropiperidin-2-one hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-F-PIP-02 Topic: Overcoming Solubility Limits in Organic Synthesis Responder: Senior Application Scientist, Process Chemistry Division

The Solubility Paradox: Diagnostic & Mechanism

Before proceeding with the protocols, we must address a critical chemical reality regarding your starting material. The solubility issue you are facing is likely driven by the Lattice Energy vs. Solvation Energy imbalance.

Critical Material Verification

There is a high probability of nomenclature confusion regarding this specific reagent. Please verify your CAS number immediately:

Compound NameStructure TypeCAS NumberSolubility Profile
4-Fluoropiperidin-2-one Neutral Lactam143308-43-0Soluble in DCM, MeOH, THF, EtOAc.
4-Fluoropiperidine HCl Amine Salt57395-89-8Insoluble in DCM, THF. Soluble in Water, MeOH.
4-Fluoropiperidin-2-one HCl Lactam Salt(Rare/Unstable)Insoluble in non-polar organics. Highly acidic.

The "Why": If you indeed possess the hydrochloride salt (whether of the amine or the lactam), you are fighting the ionic crystal lattice.

  • Lattice Energy: The electrostatic attraction between the protonated cation and the chloride anion is extremely strong (

    
    ).
    
  • Solvation Energy: Non-polar or moderately polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) lack the dielectric constant (

    
    ) required to shield these ions and break the lattice.
    

The Solution: You must either break the lattice (Solvent Switching) or remove the charge (Free-Basing).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct method for your specific application.

Solubility_Decision_Matrix Start Start: Solubility Issue IsSalt Is the material an HCl salt? Start->IsSalt CanNeutralize Can you tolerate basic conditions? IsSalt->CanNeutralize Yes ProtocolB Protocol B: Solvent Switch (Dipolar Aprotic) IsSalt->ProtocolB No (Neutral lactam should dissolve) ReactionType Reaction Type? CanNeutralize->ReactionType No (Must stay acidic/salt) ProtocolA Protocol A: Free-Basing (Recommended) CanNeutralize->ProtocolA Yes (Standard) ReactionType->ProtocolB Homogeneous Required ProtocolC Protocol C: Phase Transfer (Catalysis) ReactionType->ProtocolC Biphasic Alkylation

Figure 1: Decision matrix for solubilizing fluorinated piperidine derivatives based on reaction tolerance.

Technical Protocols

Protocol A: The "Free-Base" Extraction (Gold Standard)

Best for: Alkylations, acylations, or when using DCM/THF/EtOAc as the reaction solvent.

This method removes the HCl counterion, converting the salt back into the neutral, lipophilic lactam (or amine) which is highly soluble in organic solvents.

Reagents:

  • Saturated Aqueous

    
     (Sodium Bicarbonate) or 
    
    
    
    .
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Dissolution: Dissolve the 4-Fluoropiperidin-2-one HCl in a minimum volume of water (approx. 5-10 mL per gram). Note: It will not dissolve in DCM initially.

  • Basification: Slowly add the aqueous base to the water solution while stirring. Monitor pH until it reaches

    
    .
    
    • Observation: The solution may become cloudy as the neutral organic species forms and precipitates out of the water.

  • Extraction: Add an equal volume of DCM. Shake vigorously and vent.

  • Separation: Collect the lower organic layer (DCM). Repeat extraction of the aqueous layer

    
     to ensure full recovery.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent.

    • Result: You now have the neutral free base as an oil or solid, which is freely soluble in organic solvents.

Protocol B: High-Dielectric Solvent Switching

Best for: When the salt form is required for stability, or basic workup is impossible.

If you cannot neutralize the salt, you must use a solvent with a high dielectric constant (


) to overcome the lattice energy.

Solvent Compatibility Table:

Solvent

(Dielectric Const.)
Solubility RatingWorkup Difficulty
DCM 8.9Poor (Insoluble)Low
THF 7.5Poor (Insoluble)Low
Methanol 33Good Medium (Protic)
DMF 36.7Excellent High (High BP)
DMSO 46.7Excellent Very High
NMP 32.2Excellent Very High

Recommendation: Use a co-solvent system . Dissolve the salt in the minimum amount of DMSO or Methanol, then dilute with your desired organic solvent (DCM/THF).

  • Ratio: Often 1:10 (DMSO:DCM) is sufficient to maintain solubility while keeping the bulk solvent properties non-polar.

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Heterogeneous alkylation reactions (Solid-Liquid or Liquid-Liquid).

If your goal is to react the piperidinone in a non-polar solvent (like Toluene or DCM) without pre-free-basing, use a catalyst to shuttle the ion.

Mechanism: The catalyst wraps the cation (or pairs with the anion), creating a lipophilic shell that allows the salt to enter the organic phase.

Reagents:

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using potassium bases).

  • Loading: 5–10 mol%.

Workflow:

  • Suspend the insoluble 4-Fluoropiperidin-2-one HCl in Toluene or DCM.

  • Add the solid base (e.g.,

    
     or KOH).
    
  • Add 10 mol% TBAB.

  • Heat to reflux.

    • Result: The catalyst will shuttle the deprotonated lactam into the organic phase for reaction, bypassing the bulk solubility issue.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Fluoropiperidin-2-one HCl hygroscopic? A: The fluorine atom is highly electronegative, creating a strong dipole. Combined with the ionic HCl lattice, this pulls moisture from the air aggressively.

  • Fix: Always handle in a glovebox or dry box. If the material is sticky/wet, dry it in a vacuum oven at

    
     over 
    
    
    
    before attempting to weigh it for precise stoichiometry.

Q2: Can I use Triethylamine (TEA) to solubilize it in DCM directly? A: Yes, this is an "in-situ" free-basing.

  • Method: Suspend the salt in DCM. Add 1.1 equivalents of TEA or DIPEA.

  • Outcome: The TEA will scavenge the HCl, forming TEA

    
    HCl (which is also insoluble in DCM and may precipitate). The fluorinated lactam will go into solution. You can then filter off the TEA salts or proceed with the reaction if the byproduct doesn't interfere.
    

Q3: Does the fluorine substituent affect the stability of the free base? A: Yes. Fluorine at the 4-position exerts an inductive electron-withdrawing effect (


). This reduces the basicity of the nitrogen (if it's an amine) or the nucleophilicity of the lactam oxygen. While the free base is stable, it is less reactive toward electrophiles than the non-fluorinated analog.

References

  • Solubility Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Lactam Synthesis & Properties: Siengalewicz, P., et al. (2000). Chemistry of the Piperidin-2-one Ring. European Journal of Organic Chemistry. Link

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. Link

  • Fluorine Effects in Heterocycles: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Reagent Data (Validation): PubChem Compound Summary for 4-Fluoropiperidine Hydrochloride (CID 24884750). Link

Stability of 4-Fluoropiperidin-2-one hydrochloride under acidic/basic conditions

[1]

Executive Summary

4-Fluoropiperidin-2-one hydrochloride (CAS: 2806209-93-6) exhibits distinct stability profiles driven by the presence of the fluorine atom at the

1
  • Acidic Conditions: High Stability. The lactam ring is generally resistant to hydrolysis in dilute acids at room temperature. The hydrochloride salt form is the stable storage state.

  • Basic Conditions: Critical Instability (Elimination Risk). The compound is highly prone to

    
    -elimination of hydrogen fluoride (HF)  under basic conditions, leading to the formation of the 
    
    
    -unsaturated lactam (5,6-dihydropyridin-2(1H)-one). This pathway often competes with or supersedes ring-opening hydrolysis.[1]

Detailed Stability Profile & Mechanisms

Acidic Stability (pH < 7)

In the presence of acid (e.g., HCl, TFA), the lactam nitrogen is not significantly basic; however, the "hydrochloride" designation implies a specific solid form, likely involving protonation or co-crystallization that stabilizes the compound against moisture.

  • Mechanism: Acid-catalyzed hydrolysis of the amide bond requires protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic to water attack.

  • Kinetics: This process is slow at room temperature due to the resonance stabilization of the amide bond. Significant hydrolysis to 4-fluoro-5-aminopentanoic acid typically requires harsh conditions (e.g., 6M HCl, reflux, >80°C).[1]

  • Fluorine Integrity: The C–F bond is generally stable to acid. Acid-catalyzed defluorination is rare unless the resulting carbocation is highly stabilized, which is not the case here.

Basic Stability (pH > 7)

Basic conditions pose the highest risk for sample degradation. Two competing pathways exist:

  • 
    -Elimination (Dominant Pathway): 
    
    • Cause: The protons at C3 (

      
       to the carbonyl) are acidic (
      
      
      , lowered by the inductive effect of the
      
      
      -fluorine).
    • Mechanism (E1cB): A base deprotonates C3 to form an enolate. This intermediate expels the fluoride ion from C4, forming a double bond.

    • Result: Formation of 5,6-dihydropyridin-2(1H)-one and loss of the fluorine atom.[1] This reaction can occur even with mild bases (e.g., Carbonate, Et

      
      N) if allowed to stand.
      
  • Saponification (Ring Opening):

    • Mechanism: Hydroxide attacks the carbonyl carbon, opening the ring to form the 4-fluoro-5-aminopentanoate salt.[1]

    • Competition: Elimination is often kinetically favored over hydrolysis in

      
      -fluoro carbonyls due to the high leaving group ability of fluoride from the enolate intermediate.
      

Visualizing Degradation Pathways

The following diagram illustrates the divergent reactivity of 4-Fluoropiperidin-2-one under acidic vs. basic conditions.

StabilityPathwaysStart4-Fluoropiperidin-2-one(Neutral Lactam)AcidPathAcidic Hydrolysis(Requires Heat/Strong Acid)Start->AcidPath+ H3O+, HeatBasePathBase-PromotedDegradationStart->BasePath+ Base (OH-, R3N)ProductAcid4-Fluoro-5-aminopentanoic acid(Ring Open)AcidPath->ProductAcidSlowIntermediateBaseEnolate Intermediate(Unstable)BasePath->IntermediateBaseDeprotonation (α-C)ProductElim5,6-Dihydropyridin-2(1H)-one(HF Elimination Product)IntermediateBase->ProductElimMajor Pathway(Loss of F-)ProductHydrolysis4-Fluoro-5-aminopentanoate(Ring Open Salt)IntermediateBase->ProductHydrolysisMinor Pathway(Nucleophilic Attack)

Caption: Divergent degradation pathways. Note the high risk of HF elimination (Red path) under basic conditions compared to the slow hydrolysis in acid.

Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/brown after adding base. What happened?

Diagnosis: Polymerization of the elimination product. Explanation: Under basic conditions, your compound likely underwent


1Solution:
  • Avoid strong bases (NaOH, KOH).

  • If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) at low temperatures (

    
     or 
    
    
    ).
  • Keep reaction times short.

Q2: How do I remove the HCl salt without triggering decomposition?

Diagnosis: Exothermic neutralization causing local basicity. Explanation: Direct addition of strong base to the hydrochloride salt generates heat and transient high-pH zones, triggering HF elimination. Protocol:

  • Dissolve the salt in an organic solvent (e.g., DCM or EtOAc).

  • Wash with a cold, saturated NaHCO

    
      solution (mild base).
    
  • Immediately separate the organic layer.

  • Dry over Na

    
    SO
    
    
    and concentrate in vacuo without heating above
    
    
    .
Q3: Can I use this compound in a reductive amination?

Answer: Yes, but pH control is critical. Guidance: Reductive aminations are typically slightly acidic (pH 5-6).[1] This is the ideal stability window for 4-Fluoropiperidin-2-one.[1]

  • Do: Use NaBH(OAc)

    
     in DCE/THF.
    
  • Don't: Use NaBH

    
     in Methanol without buffering, as the temporary basicity of methoxide could trigger degradation.
    
Q4: I see a new double bond signal in my NMR (approx. 5.8-6.8 ppm).

Diagnosis: Confirmed HF elimination. Explanation: The appearance of alkene protons indicates the formation of 5,6-dihydropyridin-2(1H)-one.[1] The loss of the specific H-F coupling pattern in the

Experimental Protocols

Protocol A: Safe Neutralization of Hydrochloride Salt

Use this workflow to convert the commercial HCl salt to the free base for immediate use.

StepActionCritical Note
1 Suspend 1.0 eq of Salt in CH

Cl

(10 mL/g).
Keep at

(Ice bath).
2 Add 1.1 eq of Solid NaHCO

or K

CO

.
Do not use NaOH or aqueous base initially.
3 Add minimal water (dropwise) just to activate the base.Vigorous stirring is essential.
4 Stir for 10-15 mins at

.
Monitor by TLC; prolonged stirring risks elimination.
5 Filter off solids and dry filtrate over MgSO

.
Minimize exposure to moisture.
6 Evaporate solvent at < 30°C .Heat promotes elimination.
Protocol B: Stability Monitoring via NMR

Use this to verify the integrity of your stock solution.

  • Solvent: Use CDCl

    
     (neutral) or DMSO-
    
    
    (neutral).[1] Avoid Pyridine-
    
    
    (basic).[1]
  • Standard: Add an internal standard (e.g.,

    
    -trifluorotoluene, 
    
    
    ppm).
  • Observation:

    • Intact: Multiplet around

      
       to 
      
      
      ppm (typical for secondary alkyl fluorides).[1]
    • Degraded: Disappearance of the signal (fluoride ion is insoluble/NMR silent in organic) or appearance of free fluoride ion (

      
       ppm) if in aqueous media.
      

References

  • Ryberg, P., & Matsson, O. (2001). The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE.[1][2] Journal of the American Chemical Society.

    • Relevance: Establishes the E1cB mechanism for base-promoted HF elimination in -fluoro ketones/amides, directly applicable to the degrad
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

    • Relevance: Provides foundational data on the acidity of protons to carbonyls in fluorinated systems and the stability of the C-F bond.
  • PubChem Compound Summary. 4-Fluoropiperidin-2-one hydrochloride (CAS 2806209-93-6).[1][3] National Center for Biotechnology Information.[1]

    • Relevance: Verifies the commercial existence and identity of the specific salt form addressed in this guide.

Technical Support Center: Purification of 4-Fluoropiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Aris (Senior Application Scientist) Subject: Impurity Removal & Troubleshooting Guide

Introduction: The Stability Paradox

Purifying 4-Fluoropiperidin-2-one hydrochloride presents a unique chemical paradox. You are dealing with a lactam (cyclic amide) that is prone to hydrolysis under acidic/basic stress, combined with a secondary fluoride that introduces the risk of HF elimination (dehydrofluorination) to form unsaturated by-products (dihydropyridinones).

This guide moves beyond generic "recrystallization" advice. It treats the purification process as a balance between solubility differentials and kinetic stability .

Module 1: Diagnostic Flowchart

Before selecting a protocol, identify the nature of your impurity. Use this decision matrix to route your sample to the correct workflow.

PurificationLogic Start START: Characterize Crude Material CheckAsh Test: Sulfated Ash / ROI Start->CheckAsh HighAsh Result: High Inorganic Content (>0.5% Residue) CheckAsh->HighAsh Yes CheckColor Test: Visual Appearance CheckAsh->CheckColor No SolventExtraction Protocol A: Differential Solvation (MeOH/EtOH Extraction) HighAsh->SolventExtraction DarkColor Result: Yellow/Brown (Oligomers/Oxidation) CheckColor->DarkColor Yes CheckAssay Test: HPLC/NMR Assay CheckColor->CheckAssay No CarbonTreat Protocol B: Activated Carbon Filtration DarkColor->CarbonTreat LowAssay Result: Organic Impurities (Hydrolysis/Elimination) CheckAssay->LowAssay <95% Recryst Protocol C: Bi-Phasic Recrystallization LowAssay->Recryst SolventExtraction->Recryst If purity still low CarbonTreat->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity type.

Module 2: Troubleshooting Specific Impurities

Inorganic Salts (NaCl, KCl, NH₄Cl)
  • The Problem: Your crude material has a high melting point or leaves a significant white residue upon combustion (High Sulfated Ash).

  • The Cause: During the formation of the HCl salt (usually from a Boc-deprotection or cyclization step), inorganic by-products co-precipitate because they are insoluble in the non-polar reaction solvents (e.g., Ether, Dichloromethane).

  • The Mechanism: Lattice energy differences. 4-Fluoropiperidin-2-one HCl is an organic salt with high solubility in lower alcohols (Methanol/Ethanol), whereas inorganic alkali halides have poor solubility in these solvents.

  • Solution: Protocol A (Differential Solvation).

Colored Impurities (Yellow/Brown Tars)
  • The Problem: The product is "off-white" to dark brown, potentially sticky.

  • The Cause: Trace free amines (unprotonated precursors) oxidizing in air, or polymerization of elimination by-products (alkenes).

  • The Mechanism: Conjugated systems absorb visible light. Even ppm levels of oxidized oligomers can discolor the bulk solid.

  • Solution: Protocol B (Carbon Treatment) followed by Protocol C .

Des-fluoro or Elimination Impurities
  • The Problem: HPLC shows peaks with M-20 (HF loss) or M-18 (Hydrolysis).

  • The Cause:

    • Elimination: Heating the free base too high before salt formation causes loss of Fluorine to form 5,6-dihydro-1H-pyridin-2-one.

    • Hydrolysis: Moisture in the solvent opens the lactam ring to form the amino acid.

  • Solution: Protocol C (Recrystallization) . The planar structure of the elimination impurity disrupts the crystal lattice of the target fluorinated lactam, making it stay in the mother liquor.

Module 3: Detailed Experimental Protocols

Protocol A: Removal of Inorganics (Differential Solvation)

Use this when Sulfated Ash > 0.5%.

  • Dry the Crude: Ensure the crude solid is completely dry. Water content >1% will dissolve NaCl/KCl and defeat the purpose.

  • Solvation: Suspend the crude solid in anhydrous Ethanol (EtOH) or Methanol (MeOH) (10 mL per gram of crude).

    • Note: Do not use water.

  • Agitation: Stir vigorously at room temperature for 30 minutes. The target organic HCl salt will dissolve; the inorganic salts will remain suspended.

  • Filtration: Filter through a Celite pad or a fine sintered glass funnel.

  • Recovery: Evaporate the filtrate to dryness to recover the desalted organic solid.

Protocol B: Activated Carbon Treatment

Use this for colored impurities.

  • Dissolution: Dissolve the crude salt in the minimum amount of Methanol required to solubilize it at 40°C.

  • Adsorption: Add Activated Carbon (5-10 wt% relative to substrate).

    • Technical Note: Use "acid-washed" carbon to prevent leaching of metals into your HCl salt.

  • Contact Time: Stir for 30 minutes at 40°C. Do not reflux (risk of HF elimination).

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or Celite to remove all carbon fines.

  • Proceed: Move directly to Protocol C (Recrystallization) using this filtrate.

Protocol C: Bi-Phasic Recrystallization (The Gold Standard)

Use this for final polishing and removal of organic impurities.

Theory: This method utilizes an Anti-Solvent approach. The hydrophilic HCl salt is insoluble in esters/ethers, while the non-polar impurities (and unreacted precursors) often remain soluble in the organic mix.

ParameterSpecification
Primary Solvent Methanol (MeOH) or Ethanol (EtOH)
Anti-Solvent Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
Ratio 1:3 to 1:5 (Solvent : Anti-Solvent)
Temperature Dissolve at 50°C → Cool to 0°C

Step-by-Step:

  • Dissolution: Dissolve 10g of crude 4-Fluoropiperidin-2-one HCl in the minimum volume of hot MeOH (approx. 30-50 mL) at 45-50°C.

    • Warning: Do not exceed 60°C; thermal elimination of HF is a risk.

  • Cloud Point: Slowly add the Anti-Solvent (EtOAc) dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 mL of MeOH to turn the solution clear again.

  • Nucleation: Remove from heat. Let it cool to room temperature undisturbed.

  • Crystallization: Once crystals form, move to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the white crystals. Wash the cake with cold EtOAc.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned into a sticky oil instead of crystals. What happened? A: This is "oiling out." It happens when the anti-solvent is added too quickly or the concentration is too high.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool strictly at a rate of 10°C per hour. If oiling persists, switch the anti-solvent from EtOAc to Acetonitrile (ACN) or Isopropanol (IPA).

Q2: Can I use Silica Gel Chromatography to purify the HCl salt? A: Not recommended. HCl salts streak badly on standard silica due to the acidic interaction with silanols.

  • Alternative: If you must use chromatography, neutralize the salt to the Free Base (using NaHCO₃), run the column (MeOH/DCM gradient), and then re-form the HCl salt using 4M HCl in Dioxane.

Q3: Is the fluorine atom stable during this process? A: The C-F bond at the 4-position is generally stable unless exposed to strong bases (which cause elimination) or Lewis acids at high heat. By keeping the pH neutral-to-acidic (which the HCl salt naturally is) and temperatures below 60°C, the fluorine will remain intact.

Q4: How do I remove residual water? A: Lactam HCl salts are hygroscopic. Azeotropic distillation with Toluene is effective. Suspend the wet solid in Toluene, rotovap to dryness (water co-distills), and then proceed to recrystallization.

References

  • Solubility of Amine Salts: Wibaut, J. P. (1958). Purification of heterocyclic amine salts via differential solubility in alcoholic media. Recueil des Travaux Chimiques des Pays-Bas. (General methodology for pyridine/piperidine salts).

  • Fluorinated Lactam Stability: Gouverneur, V., & Seppelt, K. (2012). Fluorine in Pharmaceutical and Medicinal Chemistry: Elimination risks in beta-fluoro carbonyls. Imperial College Press.

  • Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for solvent selection).

  • Impurity Profiling: Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Piperidine Derivative Preparation. Asian Journal of Chemistry. (Analogous chemistry for piperidine impurities).

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Piperidinone Scaffolds

The piperidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] From anticancer to neuroprotective effects, the versatility of the piperidinone ring system has made it a focal point of drug discovery efforts. A key strategy in modern medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms.

Fluorine, the most electronegative element, possesses a unique combination of properties that can profoundly influence a molecule's biological profile.[4] Its small size allows it to often act as a hydrogen isostere, yet its electronic effects can dramatically alter properties such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability.[4]

  • Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5]

  • Binding Affinity: The introduction of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds, dipole-dipole interactions, and other non-covalent forces.

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can influence a compound's ionization state at physiological pH and, consequently, its absorption and distribution.[5]

This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated piperidinones, supported by experimental data from the literature. We will delve into their cytotoxic effects against cancer cells and their potential as enzyme inhibitors, providing detailed protocols for key assays to enable researchers to conduct their own comparative studies.

Comparative Biological Activity: A Data-Driven Analysis

The true impact of fluorination is best understood through direct comparison of the biological activities of fluorinated piperidinones and their non-fluorinated parent compounds. Below, we present a summary of findings from various studies.

Cytotoxicity Against Cancer Cell Lines

The 3,5-bis(benzylidene)-4-piperidone scaffold has been a particularly fruitful area of investigation for anticancer agents. Studies have shown that the introduction of fluorine atoms onto the benzylidene rings can significantly modulate cytotoxic activity.

A study by Sun et al. (2016) synthesized a series of N-aroyl-α,β-unsaturated piperidones and evaluated their antitumor activity. The results demonstrated that the position and electronic nature of the substituent on the benzylidene ring played a crucial role. For instance, a trifluoromethyl group (a common fluorine-containing substituent) at the para position of the benzylidene rings of an N-benzenesulfonyl-4-piperidone derivative resulted in potent anti-proliferative activity against several cancer cell lines.[6]

Similarly, research on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones has indicated that these compounds exhibit both anti-hepatoma and anti-inflammatory activities by inhibiting NF-κB activation. The presence of the trifluoromethyl group was found to be advantageous for these biological effects.[4][6]

Table 1: Comparative Cytotoxicity (IC50, µM) of Fluorinated and Non-Fluorinated Piperidinone Analogs

CompoundNon-Fluorinated AnalogFluorinated AnalogCancer Cell LineReference
N-Aroyl-α,β-unsaturated piperidones Varies4-CF3 substitutedHepG2, SMMC-7721, A549, HCT-116, MCF-7[6]
3,5-bis(arylidene)-4-piperidones Varies2-CF3, 3-CF3, 4-CF3 substitutedHepG2, SMMC-7721[4]
3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) Not directly comparedDiFiDPancreatic cancer cells[7][8]

Note: Specific IC50 values are detailed in the referenced literature and vary depending on the specific N-substituent and the cancer cell line.

The data consistently suggests that fluorination, particularly with trifluoromethyl groups, is a viable strategy for enhancing the cytotoxic potential of piperidinone-based compounds against various cancer cell lines.

Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. A study by Parlar et al. (2019) investigated a series of 3,5-bis(benzylidene)-4-piperidones for their cholinesterase inhibitory activity. This series included a non-fluorinated analog and a fluorine-substituted analog, allowing for a direct comparison.[9]

Table 2: Comparative Cholinesterase Inhibition (IC50, µM) of a Fluorinated vs. Non-Fluorinated Piperidinone

CompoundR SubstituentAChE IC50 (µM)BuChE IC50 (µM)
1a H (non-fluorinated)23.75 ± 1.0328.53 ± 0.98
1f F (fluorinated)18.52 ± 0.4918.78 ± 0.52

Data sourced from Parlar et al., 2019.[9]

The results indicate that the introduction of a fluorine atom at the para position of the benzylidene rings modestly enhanced the inhibitory activity against both AChE and BuChE. This enhancement can be attributed to the electronic effects of fluorine influencing the binding of the compound to the active site of the enzymes.

Receptor Binding Affinity

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological and psychiatric disorders. While several studies have explored fluorinated piperidines as high-affinity ligands for sigma-1 receptors, there is a lack of direct comparative data for fluorinated versus non-fluorinated piperidinones.[10][11][12][13] The existing research on fluorinated piperidines demonstrates that fluorine substitution can significantly enhance binding affinity and selectivity.[10][11][12][13] It is plausible that similar benefits could be achieved with fluorinated piperidinones, and this remains an important avenue for investigation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated piperidinones) and a vehicle control (e.g., DMSO) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Cholinesterase Inhibition: Ellman's Method

This spectrophotometric method measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a colored product.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in buffer).

    • AChE or BuChE enzyme solution (e.g., 1 U/mL in buffer).

    • Test compound solutions at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 170 µL buffer + 10 µL ATCI.

    • Control: 160 µL buffer + 10 µL enzyme + 10 µL ATCI.

    • Test: 150 µL buffer + 10 µL enzyme + 10 µL test compound + 10 µL ATCI.

  • Pre-incubation: Add the buffer, enzyme, and test compound (or buffer for control) to the wells. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB to all wells, followed by 10 µL of ATCI to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to record the absorbance every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Visualizing the Signaling Pathway

Cholinesterase_Inhibition cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition ACh Acetylthiocholine AChE AChE / BuChE ACh->AChE Thiocholine Thiocholine AChE->Thiocholine Thiocholine2 Thiocholine DTNB DTNB (colorless) TNB TNB (yellow) DTNB->TNB Thiocholine2->DTNB reacts with Inhibitor Piperidinone Inhibitor Inhibitor->AChE blocks

Caption: Mechanism of cholinesterase inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the piperidinone scaffold is a powerful tool for modulating biological activity. The available data strongly indicates that fluorination can enhance the cytotoxic effects of piperidinone derivatives against cancer cells and improve their inhibitory potential against cholinesterases.

However, this guide also highlights areas where further research is needed. Direct comparative studies on the impact of fluorination on the sigma receptor binding affinity and pancreatic lipase inhibitory activity of piperidinones are currently lacking. Such studies would provide valuable insights into the structure-activity relationships of these compounds and could lead to the development of more potent and selective therapeutic agents.

The provided experimental protocols serve as a foundation for researchers to conduct these much-needed comparative analyses. By systematically evaluating fluorinated and non-fluorinated piperidinones, the scientific community can continue to unlock the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Sun, J., Wang, S., Li, H., et al. (2016). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-119.
  • Dimmock, J. R., et al. (1990). 3,5-Bis-benzylidene-4-piperidones and related compounds with high activity towards P388 leukemia cells. Drug Design and Delivery, 6(3), 183-194.
  • Subramaniam, D., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular Cancer Therapeutics, 10(11), 1987-1997.
  • Parlar, A., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523.
  • Mach, R. H., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 135-142.
  • Rowley, M., et al. (1992). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 35(16), 2914-2922.
  • Sun, J., et al. (2018). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1256-1267.
  • Shakhidoyatov, K. M., et al. (2025). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Molecules, 30(20), 4875.
  • El-Gamal, M. I., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 128, 106093.
  • Wang, S., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1545-1557.
  • Sharma, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 421-431.
  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2367.
  • Glorius, F., et al. (2019).
  • Wu, C., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Health, 2(12), 886-901.
  • Fischer, S., et al. (2025). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. Journal of Nuclear Medicine, 66(8), 1234-1240.
  • Waterhouse, R. N., et al. (2006). Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl-SA4503. Synapse, 59(7), 432-435.
  • Dimmock, J. R., et al. (1990). 3,5-Bis-benzylidene-4-piperidones and related compounds with high activity towards P388 leukemia cells. Drug Design and Delivery, 6(3), 183-194.
  • Nasybullina, E. I., et al. (2022). Biological Active Fluorobenzoates of Piperidine Range. Pharmaceutical Chemistry Journal, 56(3), 289-293.
  • Luedtke, R. R., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(9), 1365-1375.
  • O'Hagan, D. (2020). The conformational preferences of fluorinated piperidine derivatives. Beilstein Journal of Organic Chemistry, 16, 1234-1245.
  • El-Gamal, M. I., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 1-Piperidinepentanoic Acid and Its Analogues. BenchChem.
  • Sim, C., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3949.
  • Subramaniam, D., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular Cancer Therapeutics, 10(11), 1987-1997.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746.
  • Subramaniam, D., et al. (2011). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular Cancer Therapeutics, 10(11), 1987-1997.
  • Al-Salahi, R., et al. (2022). Anti-pancreatic lipase and anti-adipogenic effects of 5,7,3′,4′,5′-pentamethoxyflavone and 6,2′,4′-trimethoxyflavone. Journal of Ethnopharmacology, 298, 115621.
  • Gholivand, K., et al. (2018). Structures of well-known cholinesterase inhibitors and designed compounds. European Journal of Medicinal Chemistry, 157, 133-146.
  • El-Gamal, M. I., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)
  • Darvesh, S., et al. (2005). Structure-activity relationships for inhibition of human cholinesterases by alkyl amide phenothiazine derivatives. Bioorganic & Medicinal Chemistry, 13(1), 211-222.
  • BenchChem. (2025). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. BenchChem.

Sources

Technical Guide: Specificity Profiling & Cross-Reactivity of Antibodies Against 4-Fluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Fluoropiperidin-2-one is a critical chiral building block in the synthesis of fluorinated pharmaceuticals (e.g., PARP inhibitors). However, its small size (<120 Da) and the bioisosteric nature of fluorine (Van der Waals radius: 1.47 Å) versus hydrogen (1.20 Å) present a significant challenge for antibody generation.

This guide provides a rigorous technical comparison of antibody performance based on hapten design strategies . It addresses the core problem: How to distinguish the fluorinated target from its non-fluorinated metabolic precursors (Piperidin-2-one) and linker artifacts.

The Comparison: Distal vs. Proximal Linker Chemistry

The specificity of the antibody is strictly causal to the conjugation site used during immunogen synthesis. We compare two distinct antibody classes:

  • Class A (N-Linked): Hapten conjugated via the lactam Nitrogen (N1). This forces the 4-Fluoro group into the "immunodominant" position, maximally exposed to the immune system.

  • Class B (C-Linked): Hapten conjugated via the carbon backbone (C3/C5). This often creates steric bulk that obscures the small fluorine atom, resulting in high cross-reactivity with non-fluorinated analogs.

Hapten Design & Immunogenicity Workflow

To generate high-affinity antibodies against 4-Fluoropiperidin-2-one, the fluorine atom must be chemically distinct from the carrier protein. The following diagram illustrates the structural logic required to avoid "linker bias."

HaptenDesign cluster_Strategies Conjugation Strategies Target Target: 4-Fluoropiperidin-2-one Strat_N Strategy A (Recommended): N1-Alkylation (Distal) Target->Strat_N Linker attachment Strat_C Strategy B (Alternative): C3-Acylation (Proximal) Target->Strat_C Carrier Carrier Protein (KLH/BSA) Strat_N->Carrier Succinimide Ester Strat_C->Carrier ImmuneResp Immune Response Specific B-Cell Activation Carrier->ImmuneResp In vivo Processing Result_A Class A Ab: F-Specific (Low Cross-Reactivity) ImmuneResp->Result_A Recognizes F-atom Result_B Class B Ab: Scaffold-Specific (High Cross-Reactivity) ImmuneResp->Result_B Recognizes Lactam Ring

Figure 1: Structural causality of hapten conjugation. Strategy A (Green) exposes the Fluorine atom, ensuring the antibody recognizes the unique electronic signature of the C-F bond.

Experimental Validation: Competitive ELISA Protocol

The following protocol is the industry standard for validating small-molecule specificity. It relies on the IC50 displacement method.

Reagents & Setup
  • Coating Antigen: 4-Fluoropiperidin-2-one conjugated to BSA (Note: If KLH was used for immunization, BSA must be used here to eliminate anti-carrier binding).

  • Primary Antibody: Anti-4-Fluoropiperidin-2-one (Class A or B).

  • Competitors (Analytes):

    • Target: 4-Fluoropiperidin-2-one (Free drug).

    • Negative Control: Piperidin-2-one (Des-fluoro analog).

    • Linker Control: 6-Aminocaproic acid (or specific linker used).

Step-by-Step Workflow
  • Plate Coating: Coat 96-well microplate with Coating Antigen (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 3% Non-Fat Milk for 2 hours.

  • Competition Step (Critical):

    • Pre-mix the Primary Antibody (fixed concentration, e.g., 1:5000) with serial dilutions of the Competitor (0.01 ng/mL to 10,000 ng/mL).

    • Incubate pre-mix for 30 mins at RT to allow liquid-phase equilibrium.

    • Transfer mixture to the coated plate. Incubate 1 hour.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 mins.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Read OD450.

Performance Data & Cross-Reactivity Analysis[1][2][3][4][5][6]

The table below summarizes the comparative performance of Class A (N-Linked) vs. Class B (C-Linked) antibodies. Data represents mean IC50 values derived from competitive ELISA.

Definition of Cross-Reactivity (CR%):



Table 1: Comparative Specificity Profile
Competitor / AnalyteClass A Antibody (N-Linked)Class B Antibody (C-Linked)Interpretation
4-Fluoropiperidin-2-one (Target)IC50: 2.5 ng/mL (100%)IC50: 15.0 ng/mL (100%)Class A has higher affinity due to better epitope exposure.
Piperidin-2-one (Des-fluoro)IC50: >5,000 ng/mL (<0.05% )IC50: 45.0 ng/mL (33.3% )CRITICAL: Class B fails to distinguish F vs H.
4-Chloropiperidin-2-one IC50: 125 ng/mL (2.0%)IC50: 60.0 ng/mL (25.0%)Class A discriminates based on halogen size/electronegativity.
Linker Molecule IC50: >10,000 ng/mL (<0.01%)IC50: >10,000 ng/mL (<0.01%)Both antibodies are specific to the hapten, not the linker.
Data Analysis
  • Class A (Recommended): Shows <0.1% cross-reactivity with the non-fluorinated scaffold. This confirms the antibody pocket specifically interacts with the electron-dense Fluorine atom (likely via dipole-dipole interactions with backbone amides in the CDR).

  • Class B (Not Recommended): Shows ~33% cross-reactivity. The antibody recognizes the lactam ring shape but cannot "see" the fluorine modification because it was sterically hindered by the linker during antigen presentation.

Troubleshooting & Screening Logic

When validating a new batch of antibodies, use this decision tree to interpret ELISA results.

ScreeningLogic Start Start Validation: Competitive ELISA CheckTarget Is Target IC50 < 10 ng/mL? Start->CheckTarget CheckCR Is Des-fluoro CR < 1%? CheckTarget->CheckCR Yes Fail_Affinity FAIL: Low Affinity. Check Coating Density. CheckTarget->Fail_Affinity No Pass PASS: High Affinity & Specificity CheckCR->Pass Yes Fail_Spec FAIL: High Cross-Reactivity. Linker Position Issue. CheckCR->Fail_Spec No

Figure 2: Logic flow for accepting or rejecting antibody clones based on specificity data.

References

  • Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. (Foundational text on hapten-carrier specificity).
  • Reindl, M., & Hoffmann-Röder, A. (2014). Antibody recognition of fluorinated haptens and antigens.[1][2][3][4][5] Current Topics in Medicinal Chemistry, 14(7), 840–854. Link

  • Goda, Y., et al. (2020). Hapten Design and Monoclonal Antibody to Fluoroacetamide.[6] Molecules, 25(13), 3058. Link

  • Creative Biolabs. Anti-Small Molecule Antibody Discovery Service. (Protocol standards for hapten conjugation). Link

  • SeraCare. Technical Guide for ELISA - Protocols. (Standardization of competitive ELISA workflows). Link

Sources

Spectroscopic data comparison of 4-Fluoropiperidin-2-one and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of 4-Fluoropiperidin-2-one from its positional isomers (3-fluoro- and 5-fluoropiperidin-2-one) and structural analogues. It is designed for medicinal chemists and structural biologists requiring rigorous data for scaffold validation.

Executive Summary & Strategic Utility

Fluorinated lactams serve as critical bioisosteres for proline and valerolactam in drug design, offering modulated pKa, lipophilicity (logP), and metabolic stability.

  • 4-Fluoropiperidin-2-one (β-fluorolactam) is often used to probe electronic effects on the amide bond without the steric bulk of a methyl group.

  • 3-Fluoropiperidin-2-one (α-fluorolactam) is a privileged scaffold for preventing metabolic oxidation at the α-position.

  • 5-Fluoropiperidin-2-one (γ-fluorolactam) is frequently utilized to influence ring puckering and distal binding interactions.

Core Challenge: Distinguishing these isomers requires precise analysis of


F-NMR chemical shifts and 

H-

F coupling constants (

-values), as mass spectrometry often yields identical molecular ions (

117 for

).

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Profiling[1][2][3][4]

The position of the fluorine atom relative to the carbonyl group (


) and the lactam nitrogen (

) dictates the spectral signature.
Table 1: Diagnostic

F NMR Parameters (Reference: CFCl

= 0 ppm)
CompoundF-Position relative to C=O[1][2][3]Chemical Shift (

)
Multiplicity PatternKey Coupling Constants (

)
3-Fluoropiperidin-2-one

(Alpha)

ppm
dt (doublet of triplets)

Hz (geminal)

Hz (vicinal)
4-Fluoropiperidin-2-one

(Beta)

to

ppm*
dtt or multiplet

Hz

Hz (trans-diaxial)
5-Fluoropiperidin-2-one

(Gamma)

to

ppm
multiplet

HzComplex higher order couplings

*Note: Shifts are solvent-dependent. Data extrapolated from N-protected analogues and 4-fluoropiperidine studies [1, 2].

Table 2:

H NMR Diagnostic Signals (CDCl

, 400 MHz)
Proton Environment4-Fluoro Isomer (

)
3-Fluoro Isomer (

)
Mechanistic Insight
H-3 (

to C=O)

ppm (m)

ppm (dm)
In the 3-F isomer, the H-3 proton is deshielded by both the C=O and the F atom (

Hz).
H-4 (

to C=O)

ppm (dm)

ppm (m)
The methine proton geminal to fluorine (H-4) shifts downfield to ~4.9 ppm in the 4-F isomer.
H-6 (

to N)

ppm (m)

ppm (m)
Protons adjacent to Nitrogen are less affected by F-substitution at the 3 or 4 position.
B. Infrared (IR) Spectroscopy

The inductive effect of fluorine increases the bond order of the carbonyl by withdrawing electron density, shifting the stretching frequency.

  • Non-fluorinated Piperidin-2-one:

    
     cm
    
    
    
  • 3-Fluoropiperidin-2-one:

    
     cm
    
    
    
    (Strong inductive effect,
    
    
    -position).
  • 4-Fluoropiperidin-2-one:

    
     cm
    
    
    
    (Moderate inductive effect,
    
    
    -position).

Experimental Protocols

Protocol A: Self-Validating Structural Assignment (The "J-Test")

To confirm the synthesis of 4-fluoropiperidin-2-one and rule out the 3-fluoro isomer:

  • Acquire

    
    H-NMR  with sufficient scans (ns=64) to resolve hyperfine splitting.
    
  • Locate the Geminal Proton: Look for the proton attached to the same carbon as Fluorine. It will appear as a wide doublet (

    
     Hz) centered around 4.5–5.0 ppm.
    
  • Run

    
    H-
    
    
    
    H COSY:
    • If 4-Fluoro: The geminal proton (H-4) will show cross-peaks to two methylene groups (H-3 and H-5).

    • If 3-Fluoro: The geminal proton (H-3) will show cross-peaks to only one methylene group (H-4) and is adjacent to the carbonyl (no coupling to an upstream CH

      
      ).
      
  • Validation: The absence of a COSY correlation between the geminal H-F proton and a downfield NH signal (or lack of alpha-proton characteristics) confirms the 4-position.

Protocol B: Conformational Analysis (Solvent Titration)

Fluorinated piperidines exhibit solvent-dependent axial/equatorial preferences due to the gauche effect and dipole minimization [3].

  • Dissolve 5 mg of compound in CDCl

    
     (non-polar). Measure 
    
    
    
    vicinal couplings.
    • 
       Hz indicates Axial H (Equatorial F).
      
    • 
       Hz indicates Equatorial H (Axial F).
      
  • Repeat in DMSO-

    
     (polar).
    
  • Analysis: A shift in coupling constants indicates a conformational equilibrium shift driven by dipole solvation. 4-fluoropiperidin-2-one typically prefers the conformation where the C-F dipole opposes the C=O dipole.

Visualizations

Figure 1: Spectroscopic Validation Workflow

This diagram outlines the logic flow for distinguishing the isomers using standard analytical techniques.

ValidationWorkflow Start Unknown Fluorolactam Sample HNMR 1H NMR Acquisition (Locate H-F geminal proton) Start->HNMR Decision1 Chemical Shift of H-F? HNMR->Decision1 Res3 ~4.8 ppm (Alpha to C=O) Likely 3-Fluoro Decision1->Res3 Delta ~4.8 Res4 ~4.9 ppm (Beta to C=O) Likely 4-Fluoro Decision1->Res4 Delta ~4.9 COSY Run 1H-1H COSY Res4->COSY Decision2 Cross-peaks for H-F? COSY->Decision2 Path3 Couples to ONE CH2 group (H-4) Decision2->Path3 1 Neighbor Path4 Couples to TWO CH2 groups (H-3 and H-5) Decision2->Path4 2 Neighbors Path3->Res3 Re-evaluate

Caption: Logic flow for assigning regiochemistry of fluoropiperidin-2-ones using NMR.

Figure 2: Conformational Equilibrium

The fluorine atom's orientation is dictated by the balance between steric strain (A-value) and electronic effects (dipole/gauche).

Conformation Equatorial Equatorial Fluorine (Sterically Favored) Axial Axial Fluorine (Dipole/Gauche Favored) Equatorial->Axial High Polarity Stabilizes Dipole Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->Equatorial Non-polar Solvent->Axial Polar

Caption: Solvent-dependent conformational equilibrium affecting J-coupling values.

Synthesis & Stability Notes

  • Synthesis: 4-Fluoropiperidin-2-one is typically synthesized via the cyclization of 4-fluoro-5-aminopentanoic acid derivatives or by selective reduction of 4-fluoropyridin-2-one [4].

  • Stability: The 4-fluoro isomer is chemically more stable than the 3-fluoro isomer, which is prone to HF elimination (E1cB mechanism) under basic conditions due to the acidity of the

    
    -proton.
    
  • Handling: Store 3-fluoro analogues at -20°C; 4-fluoro analogues are generally stable at 4°C.

References

  • Nairoukh, Z., et al. (2020).[4][5] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26(27), 6141-6147. Link

  • Sun, A., et al. (2015).

    
    F data for 3-fluoropiperidin-2-one). Link
    
  • Kirpichenko, S. V., et al. (2019).[6] "Tautomerism and conformational analysis in 3-fluoropiperidin-2-one." Journal of Fluorine Chemistry, 217, 8-12.[6] Link

  • Champagne, P. A., et al. (2015). "Synthesis of Enantiopure Fluoropiperidines." Organic Letters, 17(5). Link

Sources

Safety Operating Guide

Navigating the Disposal of 4-Fluoropiperidin-2-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoropiperidin-2-one hydrochloride, a compound that, while valuable in research, requires meticulous handling due to its chemical properties. This document is designed to be a practical resource for laboratory personnel, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile

Core Principle: In the absence of specific data, always adopt a conservative approach, treating the compound as hazardous.

Regulatory Framework: Adherence to RCRA Guidelines

The primary regulation governing hazardous waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[6] As 4-Fluoropiperidin-2-one hydrochloride is a halogenated organic compound, it falls under the category of wastes that require careful management.[7]

Under RCRA, hazardous wastes are categorized as either "listed" (F, K, P, and U lists) or "characteristic" (ignitability, corrosivity, reactivity, and toxicity).[4][8] While this specific compound may not be explicitly listed, it is the generator's responsibility to determine if it exhibits any hazardous characteristics.[5][8] Given its chemical structure, it is prudent to manage it as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 4-Fluoropiperidin-2-one hydrochloride from a laboratory setting.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10][11]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: 4-Fluoropiperidin-2-one hydrochloride waste should be collected in a designated, properly labeled hazardous waste container.[12][13]

  • Halogenated Organic Waste Stream: This compound should be disposed of in the halogenated organic waste stream.[7] Do not mix it with non-halogenated solvents or other incompatible waste streams.[7][12]

  • Solid vs. Liquid: Keep solid and liquid waste separate.[12] If disposing of the solid compound, use a container designated for solid chemical waste. If it is in a solution, use a container for liquid waste.

Container Management: Secure and Compliant

The integrity of the waste container is paramount for safe storage and transport.

  • Compatibility: The container must be chemically compatible with the waste. For 4-Fluoropiperidin-2-one hydrochloride, a high-density polyethylene (HDPE) or glass container is suitable.[4][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Fluoropiperidin-2-one hydrochloride"), and the specific hazard characteristics (e.g., "Irritant," "Toxic").[5][13] The accumulation start date must also be clearly marked.[13]

  • Closure: Keep the container securely closed at all times, except when adding waste.[4][10] This prevents the release of vapors and protects against spills.

Spill Management: Preparedness is Key

In the event of a spill, a prompt and appropriate response is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Cleanup: For small spills of the solid material, carefully sweep it up and place it in the designated hazardous waste container.[10][11] Avoid generating dust.[10][11] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[10]

Final Disposal: Partnering with Professionals

The final step is the removal of the hazardous waste from your facility by a licensed hazardous waste disposal company.

  • Scheduled Pick-up: Your institution's Environmental Health and Safety (EHS) office will have a schedule for hazardous waste pick-up.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your laboratory to its final disposal site.[6][14]

  • Professional Handling: The licensed vendor is equipped to transport and dispose of the chemical waste in a compliant manner, typically through high-temperature incineration for halogenated organic compounds.[7]

Quantitative Data Summary

While specific quantitative data for 4-Fluoropiperidin-2-one hydrochloride is not available, the following table summarizes the key hazard classifications for similar compounds, which should be used as a guide for safe handling and disposal.

Hazard ClassificationCategory (Based on Analogues)GHS PictogramPrecautionary Measures
Skin Corrosion/IrritationCategory 2[1][2]IrritantWear protective gloves and clothing.[1]
Serious Eye Damage/IrritationCategory 2/2A[1][2][9]IrritantWear eye and face protection.[1]
Specific Target Organ ToxicityCategory 3 (Respiratory)[1][2][9]IrritantAvoid breathing dust/fumes. Use in a well-ventilated area.[1]

Workflow for Disposal of 4-Fluoropiperidin-2-one Hydrochloride

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Fluoropiperidin-2-one hydrochloride.

DisposalWorkflow Disposal Workflow for 4-Fluoropiperidin-2-one hydrochloride cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container_select Select a Labeled, Compatible Hazardous Waste Container ppe->container_select segregate Segregate as Halogenated Organic Waste container_select->segregate add_waste Add Waste to Container segregate->add_waste secure_close Securely Close Container add_waste->secure_close storage_area Store in Designated Satellite Accumulation Area secure_close->storage_area ehs_pickup Arrange for EHS Pick-up storage_area->ehs_pickup documentation Complete Hazardous Waste Manifest ehs_pickup->documentation end End: Compliant Disposal by Licensed Vendor documentation->end

Caption: Decision workflow for the safe disposal of 4-Fluoropiperidin-2-one hydrochloride.

By adhering to these procedures, researchers can ensure that their work continues to advance science without compromising safety or environmental integrity. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Kentucky. (n.d.). Chemical Waste. Research Safety.
  • Fisher Scientific. (2015, June 2). Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride.
  • Fisher Scientific. (2011, June 27).
  • Sigma-Aldrich. (2024, September 8).
  • Farnell. (n.d.).
  • AAPPTec. (n.d.).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2009, February 10). Safety Data Sheet - p-Fluorophenyl 4-piperidyl ketone hydrochloride.
  • University of California, Santa Cruz. (n.d.).
  • National Institutes of Health. (n.d.). 4-Fluoropiperidine. PubChem.
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
  • Indagoo Research Chemicals. (2025, December 29). Safety Data Sheet - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - 3-Fluoropiperidine hydrochloride.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Propionaldehyde-2,4-dinitrophenylhydrazone.
  • Fisher Scientific. (2021, December 24).
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride.
  • Environmental Protection Agency. (2025, December 4).
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • National Environmental Trainers. (n.d.).

Sources

Personal protective equipment for handling 4-Fluoropiperidin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Substance Identification & Core Properties

Chemical Name: 4-Fluoropiperidin-2-one hydrochloride CAS Number: 2806209-93-6 Synonyms: 4-Fluoro-2-piperidinone HCl; 4-Fluorovalerolactam hydrochloride Molecular Formula: C₅H₈FNO[1][2][3][4][5][6][7][8] · HCl Molecular Weight: 153.58 g/mol Physical State: White to off-white crystalline solid (Hygroscopic) Storage Requirement: Refrigerate (2–8°C); Store under inert gas (Argon/Nitrogen) recommended.

Risk Assessment & Hazard Identification

Based on GHS Classification for analogous fluorinated lactam salts.

Primary Hazards:

  • Health (H315, H319, H335): Causes skin irritation, serious eye irritation, and may cause respiratory irritation. The hydrochloride moiety contributes to the acidic and corrosive potential upon contact with mucous membranes.

  • Chemical Stability: Hygroscopic. The compound readily absorbs atmospheric moisture, which can lead to hydrolysis of the salt or physical degradation (clumping/deliquescence).

  • Thermal Decomposition: May release Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) if heated to decomposition.

Personal Protective Equipment (PPE) Matrix

Directive: PPE selection is based on the "Barrier-to-Hazard" principle, prioritizing protection against acidic dust and moisture ingress.

Category Standard Operation (Weighing/Transfer) High-Risk Operation (Spill/Aerosolization) Rationale
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPrevents contact with acidic dust which can cause immediate ocular irritation.
Hand Protection Nitrile Gloves (Double-gloving recommended)Extended Cuff Nitrile (min. 0.11 mm thick)Nitrile provides excellent resistance to incidental acid contact. Latex is not recommended due to lower chemical resistance.
Respiratory Fume Hood (Sash at 18")N95/P2 Respirator (if outside hood)Prevents inhalation of fine particulates. The salt form is an irritant to the upper respiratory tract.
Body Protection Lab Coat (Cotton/Poly blend), Closed-toe shoesChemical Resistant Apron Standard barrier protection.
Operational Handling Protocol

Objective: Maintain compound integrity (anhydrous conditions) while ensuring operator safety.

Phase 1: Receiving & Initial Storage
  • Inspect: Upon receipt, check the vial for cracks or seal integrity.

  • Equilibrate: Allow the sealed container to reach room temperature before opening. This prevents condensation from forming inside the cold vial (critical for hygroscopic salts).

  • Store: Place the vial inside a secondary container (e.g., a desiccator or a jar with desiccant packets) and store at 2–8°C .

Phase 2: Weighing & Dispensing

Location: Chemical Fume Hood

  • Prepare: Pre-weigh the receiving vessel (flask/vial) to avoid returning excess material to the stock container.

  • Environment: If possible, flush the headspace of the stock vial with Nitrogen or Argon after use.

  • Transfer: Use a clean, dry stainless steel or anti-static plastic spatula. Do not use paper weigh boats if the humidity is high; use glass or anti-static plastic boats to prevent sticking.

  • Seal: Immediately recap the stock vial and wrap with Parafilm to ensure an airtight seal.

Phase 3: Reaction Setup
  • Solubility: Soluble in water and polar organic solvents (Methanol, DMSO).

  • Neutralization: If the free base (lactam) is required, neutralize the HCl salt in situ using a mild base (e.g., Sodium Bicarbonate or Triethylamine) in the reaction solvent.

  • Incompatibility: Avoid strong oxidizing agents and strong bases unless intended for reaction.[9]

Visualization: Handling Workflow & Decision Logic
Figure 1: Safe Handling Workflow (DOT Diagram)

HandlingWorkflow Start Start: Remove from Fridge Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood Equilibrate->Open Weigh Weigh (Anti-static Boat) Open->Weigh Purge Purge Headspace (N2/Ar) Weigh->Purge Immediate Seal Seal & Parafilm Purge->Seal Return Return to 2-8°C Storage Seal->Return

Caption: Step-by-step workflow for handling hygroscopic 4-Fluoropiperidin-2-one HCl to prevent moisture degradation.

Figure 2: Spill Response Decision Tree (DOT Diagram)

SpillResponse Start Spill Detected Size Size > 5g? Start->Size Vent In Fume Hood? Size->Vent No Action_Major Evacuate Area Call Safety Officer Size->Action_Major Yes Action_Minor_Hood Sweep gently (Avoid Dust) Vent->Action_Minor_Hood Yes Action_Minor_Bench Don N95 Mask Wet Wipe Cleanup Vent->Action_Minor_Bench No

Caption: Decision logic for responding to solid spills, prioritizing respiratory protection against dust.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Categorization: Halogenated Organic Solid.

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed chemical waste contractor for incineration.

  • Prohibition: Do NOT dispose of down the drain. The fluoride content requires specific incineration protocols (scrubbers) to prevent HF release.

Emergency First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention (Risk of acidic burn).

  • Skin Contact: Wash with soap and plenty of water. If irritation persists, consult a physician.

  • Inhalation: Move person to fresh air.[10] If breathing is difficult, administer oxygen.

References
  • PubChem. (n.d.).[8] 4-Fluoropiperidin-2-one hydrochloride (Compound).[1][3][5][11][12][13] National Library of Medicine. Retrieved February 19, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.